Product packaging for Acetylalkannin(Cat. No.:)

Acetylalkannin

Katalognummer: B1244408
Molekulargewicht: 330.3 g/mol
InChI-Schlüssel: WNFXUXZJJKTDOZ-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Acetylalkannin is a naturally occurring naphthoquinone derivative and a key enantiomeric component found in the roots of Boraginaceae family plants, such as Alkanna tinctoria and Lithospermum erythrorhizon . It is an ester derivative of the parent compound alkannin and is part of a class of compounds renowned for their wide spectrum of pharmacological activities, making it a valuable compound for biomedical research . The compound exhibits significant wound healing properties , promoting tissue regeneration through multiple mechanisms. Research indicates that this compound and related derivatives enhance collagen synthesis in granuloma tissues, accelerate fibroblast proliferation, and promote angiogenesis, which is crucial for effective wound repair . These properties are leveraged in traditional medicines like "Zicao" and modern formulations developed to improve the bioavailability of these lipophilic compounds . In cancer research , this compound's parent structures, shikonin and alkannin, have demonstrated potent antitumor activity by targeting multiple mechanisms, including the inhibition of topoisomerase II, induction of apoptosis through ROS-mediated pathways, and modulation of key signaling pathways like NF-κB/STAT3 . Structural modifications, such as esterification, are actively explored to enhance the potency and reduce the toxicity of these natural leads, positioning this compound as a relevant scaffold for the development of novel anticancer agents . Furthermore, this compound possesses antimicrobial activity , particularly against Gram-positive bacteria like Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Candida albicans . Its mechanism is linked to its redox potential, ability to disrupt bacterial membranes, and chelate iron, thereby starving microbes of an essential nutrient . This antimicrobial profile, combined with its anti-inflammatory and antioxidant capacities, underscores its value in investigating new anti-infective strategies . Researchers will find this compound to be a versatile tool for exploring these and other biological phenomena. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O6 B1244408 Acetylalkannin

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C18H18O6

Molekulargewicht

330.3 g/mol

IUPAC-Name

[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate

InChI

InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3/t15-/m0/s1

InChI-Schlüssel

WNFXUXZJJKTDOZ-HNNXBMFYSA-N

Isomerische SMILES

CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C

Kanonische SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C

Synonyme

(1R)-1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-methyl-3-penten-1-yl acetate
acetylshikonin
acetylshikonin, (+-)-isomer
acetylshikonin, (R)-isomer
acetylshikonin, (S)-isome

Herkunft des Produkts

United States

Foundational & Exploratory

Acetylalkannin's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetylalkannin, a potent naphthoquinone derivative isolated from the root of plants such as Lithospermum erythrorhizon, has emerged as a significant compound of interest in oncology research. Its multifaceted mechanism of action against various cancer cell lines involves the induction of multiple forms of programmed cell death, cell cycle arrest, and the modulation of critical signaling pathways. A central feature of its activity is the generation of intracellular reactive oxygen species (ROS), which acts as a primary trigger for downstream cytotoxic events. This document provides a comprehensive technical overview of this compound's anti-neoplastic activities, summarizing key quantitative data, detailing common experimental protocols, and visualizing the complex molecular pathways it influences.

Core Mechanism: Induction of Reactive Oxygen Species (ROS)

A recurring and central element of this compound's anticancer activity is its ability to induce a rapid and significant accumulation of intracellular ROS.[1][2][3] This surge in ROS creates a state of oxidative stress that cancer cells cannot overcome, leading to mitochondrial dysfunction, oxidative damage to cellular components, and the activation of various signaling cascades that culminate in cell death.[2][4] The generation of ROS appears to be a primary event that initiates multiple downstream mechanisms, including apoptosis and necroptosis. The antioxidant N-acetyl cysteine (NAC) has been shown to effectively attenuate or completely block the cytotoxic effects of this compound, confirming the pivotal role of ROS in its mechanism of action.[1][2][3]

Induction of Programmed Cell Death

This compound employs multiple strategies to eliminate cancer cells, primarily through the activation of programmed cell death pathways, including apoptosis and necroptosis. The specific pathway activated can be cell-type dependent.

ROS-Mediated Apoptosis

In a wide range of cancers, including oral, colorectal, leukemia, and renal cell carcinoma, this compound is a potent inducer of apoptosis.[1][3][5][6] This process is largely dependent on the aforementioned ROS production.

  • Mitochondrial Dysfunction: Increased ROS leads to the loss of mitochondrial membrane potential (MMP).[2][4]

  • Caspase Activation: The disruption of mitochondrial integrity triggers the intrinsic apoptotic pathway, characterized by the activation of initiator caspase-9 and executioner caspase-3.[4][6]

  • MAPK Pathway Activation: ROS production enhances the phosphorylation and activation of stress-activated protein kinases such as JNK and p38 MAPK, which are key mediators of apoptotic signaling.[2][5]

  • FOXO3 Activation: this compound promotes the nuclear translocation of the transcription factor FOXO3, which upregulates the expression of pro-apoptotic proteins like Bim and Bax.[3][6]

G This compound This compound ros ↑ Intracellular ROS This compound->ros mito Mitochondrial Dysfunction (↓ MMP) ros->mito mapk ↑ p-JNK / p-p38 (MAPK Pathway) ros->mapk foxo3 ↑ Nuclear FOXO3 ros->foxo3 cas9 ↑ Cleaved Caspase-9 mito->cas9 apoptosis Apoptosis mapk->apoptosis pro_apop ↑ Pro-apoptotic Proteins (Bax, Bim) foxo3->pro_apop cas3 ↑ Cleaved Caspase-3 cas9->cas3 cas3->apoptosis pro_apop->mito

This compound-induced ROS-mediated apoptosis pathway.
RIPK1/RIPK3-Mediated Necroptosis

In certain cancer types, notably non-small cell lung cancer (NSCLC), this compound induces a form of programmed necrosis known as necroptosis.[7][8] This provides a crucial mechanism to eliminate apoptosis-resistant cancer cells.

  • Lipid Peroxidation: this compound-induced ROS promotes lipid oxidation.[7]

  • GPX4 Downregulation: It downregulates the expression of glutathione peroxidase 4 (GPX4), an enzyme that protects against lipid peroxidation and necroptosis.[7][8]

  • Necrosome Formation: This leads to the phosphorylation and activation of the receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and RIPK3, which form the necrosome complex.[7][8][9]

  • MLKL Activation: The necrosome then phosphorylates the mixed lineage kinase domain-like protein (MLKL), causing it to oligomerize and translocate to the plasma membrane, forming pores that lead to cell swelling and lysis.[7][8]

G This compound This compound ros ↑ ROS / Lipid Peroxidation This compound->ros gpx4 ↓ GPX4 Expression ros->gpx4 ripk1_3 ↑ p-RIPK1 / p-RIPK3 (Necrosome) gpx4->ripk1_3 mlkl ↑ p-MLKL ripk1_3->mlkl membrane Membrane Pore Formation mlkl->membrane necroptosis Necroptosis membrane->necroptosis inhibitor Necrostatin-1 (RIPK1 Inhibitor) inhibitor->ripk1_3

This compound-induced necroptosis via the RIPK1/RIPK3/MLKL pathway.

Modulation of Key Signaling Pathways

This compound's anticancer effects are also mediated by its ability to interfere with multiple signaling pathways crucial for cancer cell survival, proliferation, and resistance to therapy.

Inhibition of the ATM/DDR Pathway and Chemosensitization

In liver and lung cancers, this compound has been identified as a potent inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA Damage Response (DDR).[10]

  • ATM Targeting: this compound directly targets ATM and promotes its caspase-dependent degradation.[10]

  • DDR Suppression: This action suppresses the downstream DDR signaling that cancer cells rely on to repair DNA damage caused by chemotherapeutic agents like cisplatin.[10]

  • Enhanced Chemosensitivity: By disabling this repair mechanism, this compound significantly sensitizes cancer cells to platinum-based chemotherapy, increasing cisplatin sensitivity 8-fold in Huh-7 liver cancer cells and 22.5-fold in A549 lung cancer cells.[10]

G cisplatin Cisplatin dna_damage DNA Damage cisplatin->dna_damage atm ATM Kinase dna_damage->atm apoptosis Enhanced Apoptosis dna_damage->apoptosis ddr DNA Damage Response (DDR) atm->ddr repair DNA Repair & Chemoresistance ddr->repair repair->apoptosis This compound This compound This compound->atm Inhibits & Degrades

This compound enhances chemosensitivity by inhibiting the ATM/DDR pathway.
Blockade of NF-κB Signaling

In chronic myelocytic leukemia (CML) cells, this compound has been shown to inhibit the pro-survival NF-κB signaling pathway.[1] It achieves this by preventing the phosphorylation of IκBα and the upstream kinases IKKα/β.[1] This action traps the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate genes that promote cell survival and proliferation.[1]

Inhibition of PI3K/Akt/mTOR Pathway

Acetylshikonin has demonstrated the ability to inhibit the PI3K/Akt/mTOR signaling cascade in cisplatin-resistant oral cancer cells.[11] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers, contributing to drug resistance.[12][13] By suppressing this pathway, this compound can restore sensitivity to conventional therapies and inhibit tumor growth.

Induction of Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle, a hallmark of its anti-proliferative effects.[1][5][7] The specific phase of arrest can vary depending on the cancer cell type.

  • G2/M Phase Arrest: In oral squamous cell carcinoma and non-small cell lung cancer cells, treatment leads to an accumulation of cells in the G2/M phase, preventing them from entering mitosis.[5][7][8] A similar G2/M arrest is observed in esophageal squamous cell carcinoma.[14]

  • S Phase Arrest: In K562 leukemia cells, this compound induces cell cycle arrest in the S phase, interfering with DNA replication.[1]

This arrest denies the cancer cells the ability to divide and proliferate, contributing significantly to the overall tumor growth inhibition.

G treatment Cancer Cells Treated with This compound incubation Incubation (e.g., 24h) treatment->incubation staining DNA Staining (e.g., Propidium Iodide) incubation->staining flow Flow Cytometry Analysis staining->flow result_g2m Result: G2/M Arrest (e.g., NSCLC, OSCC) flow->result_g2m result_s Result: S Phase Arrest (e.g., K562 Leukemia) flow->result_s

Experimental workflow for determining this compound-induced cell cycle arrest.

Quantitative Data Summary

The cytotoxic and anti-proliferative activities of this compound and its derivatives have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for its potency.

Cell LineCancer TypeIC₅₀ Value (µM)Exposure Time (h)Reference
K562Chronic Myelocytic Leukemia2.0324[1]
K562Chronic Myelocytic Leukemia1.1348[1]
Panel of Cancer LinesVarious1.09 - 7.26Not Specified[15]
HCT116Colorectal Cancer22.4 (Compound 1)Not Specified[16]
PC-3Pancreatic Cancer10 - 50Not Specified[16]
HepG2Hepatocellular Carcinoma10 - 50Not Specified[16]
HTB-26Breast Cancer10 - 50Not Specified[16]
Note: Data for "Compound 1" and the 10-50 µM range are for a closely related regioisomer of this compound, highlighting the general potency of this structural class.

Detailed Experimental Protocols

The investigation of this compound's mechanism of action relies on a set of standard and advanced cell and molecular biology techniques.

Cell Viability and Cytotoxicity Assays
  • Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 Assay.

  • Principle: Measures the metabolic activity of cells, which correlates with cell viability. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt (MTT or WST-8) into a colored formazan product.

  • Methodology:

    • Seed cancer cells into 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours).[1]

    • Add the MTT or CCK-8 reagent to each well and incubate for 1-4 hours.

    • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength.

    • Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value.[17]

Apoptosis and Necrosis Analysis
  • Protocol: Annexin V and Propidium Iodide (PI) Staining with Flow Cytometry.

  • Principle: Differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

  • Methodology:

    • Treat cells with this compound for the desired time.

    • Harvest cells (including floating and adherent cells) and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.[5]

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells immediately using a flow cytometer.

Cell Cycle Analysis
  • Protocol: Propidium Iodide (PI) Staining and Flow Cytometry.

  • Principle: PI stoichiometrically binds to DNA, so the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Methodology:

    • Treat cells with this compound and harvest.

    • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight to permeabilize the membranes.

    • Wash the cells to remove ethanol and resuspend in PBS containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark for 30 minutes.

    • Analyze the DNA content of the cells using a flow cytometer.[5]

Western Blotting
  • Protocol: Immunoblotting for specific protein expression and phosphorylation.

  • Principle: Separates proteins by molecular weight and detects specific proteins of interest using antibodies. It is used to measure changes in the expression or activation (via phosphorylation) of proteins in key signaling pathways (e.g., p-JNK, cleaved caspase-3, p-RIPK1).

  • Methodology:

    • Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with non-fat milk or BSA to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[1][3]

Intracellular ROS Measurement
  • Protocol: DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) Assay.

  • Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent compound DCF.

  • Methodology:

    • Treat cells with this compound for a short duration (e.g., 30-60 minutes).

    • Load the cells with DCFH-DA probe and incubate.

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a flow cytometer or fluorescence microplate reader.[6][15]

References

An In-Depth Technical Guide to the Biosynthesis of Acetylalkannin in Arnebia euchroma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylalkannin, a significant bioactive naphthoquinone derivative found in the roots of Arnebia euchroma, has garnered considerable interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway leading to this compound, with a focus on the core enzymatic steps and regulatory aspects. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the pathway and associated workflows to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Introduction

Arnebia euchroma (Royle) Johnst., a member of the Boraginaceae family, is a valuable medicinal plant renowned for its production of shikonin and its enantiomer, alkannin, along with their various ester derivatives.[1] Among these, this compound is a prominent constituent, contributing to the pharmacological profile of the plant's root extracts. The biosynthesis of these naphthoquinones is a complex process, involving the convergence of two major metabolic pathways: the phenylpropanoid pathway and the mevalonate (MVA) pathway. Understanding the intricacies of this biosynthetic route is crucial for optimizing the production of this compound through biotechnological approaches and for the development of novel therapeutic agents.

This guide will delineate the established and putative steps in the this compound biosynthetic pathway, present available quantitative data on key enzymes and metabolites, provide detailed experimental methodologies for the study of this pathway, and offer visual diagrams to facilitate a deeper understanding of the underlying molecular processes.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with precursors from primary metabolism and culminates in the formation of the acetylated naphthoquinone structure. The pathway can be broadly divided into three key stages: the formation of the precursors p-hydroxybenzoic acid (PHB) and geranyl pyrophosphate (GPP), the assembly of the naphthoquinone core, and the final acylation step.

Precursor Biosynthesis
  • Phenylpropanoid Pathway (supplying p-hydroxybenzoic acid - PHB): This pathway commences with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to p-coumaroyl-CoA. The exact steps leading from p-coumaroyl-CoA to PHB in Arnebia euchroma are not fully elucidated but are believed to be analogous to those in other plant species.

  • Mevalonate (MVA) Pathway (supplying geranyl pyrophosphate - GPP): The MVA pathway utilizes acetyl-CoA as a starting substrate to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then condensed to form the ten-carbon GPP.

Naphthoquinone Core Formation

The first committed step in the shikonin/alkannin pathway is the condensation of PHB and GPP, catalyzed by p-hydroxybenzoate geranyltransferase (PGT) , to yield 3-geranyl-4-hydroxybenzoic acid (GBA). Following this, a series of hydroxylation, decarboxylation, and cyclization reactions, which are not yet fully characterized, lead to the formation of deoxyshikonin/deoxyalkannin. A key hydroxylation step is catalyzed by the cytochrome P450 enzyme CYP76B74 , which acts on geranylhydroquinone (GHQ).[2]

Final Acylation Step

The final step in the biosynthesis of this compound is the stereospecific acylation of the hydroxyl group on the side chain of alkannin. This reaction is catalyzed by a member of the BAHD acyltransferase family . While the specific enzyme from Arnebia euchroma has not been fully characterized, studies on the closely related species Lithospermum erythrorhizon have identified an alkannin acetyltransferase (LeAAT1) that utilizes acetyl-CoA as the acyl donor to convert alkannin to this compound. It is highly probable that a homologous enzyme performs this function in Arnebia euchroma.

Diagram of the this compound Biosynthesis Pathway

Acetylalkannin_Biosynthesis cluster_precursors Precursor Biosynthesis cluster_core_formation Naphthoquinone Core Formation cluster_acylation Final Acylation Phenylpropanoid\nPathway Phenylpropanoid Pathway p-Hydroxybenzoic Acid (PHB) p-Hydroxybenzoic Acid (PHB) Phenylpropanoid\nPathway->p-Hydroxybenzoic Acid (PHB) Mevalonate\nPathway Mevalonate Pathway Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) Mevalonate\nPathway->Geranyl Pyrophosphate (GPP) 3-Geranyl-4-hydroxybenzoic\nAcid (GBA) 3-Geranyl-4-hydroxybenzoic Acid (GBA) p-Hydroxybenzoic Acid (PHB)->3-Geranyl-4-hydroxybenzoic\nAcid (GBA) PGT Geranyl Pyrophosphate (GPP)->3-Geranyl-4-hydroxybenzoic\nAcid (GBA) PGT Geranylhydroquinone (GHQ) Geranylhydroquinone (GHQ) 3-Geranyl-4-hydroxybenzoic\nAcid (GBA)->Geranylhydroquinone (GHQ) Multiple Steps Deoxyshikonin/\nDeoxyalkannin Deoxyshikonin/ Deoxyalkannin Geranylhydroquinone (GHQ)->Deoxyshikonin/\nDeoxyalkannin CYP76B74 & Other Steps Alkannin Alkannin Deoxyshikonin/\nDeoxyalkannin->Alkannin This compound This compound Alkannin->this compound AAT (BAHD family) Acetyl-CoA Acetyl-CoA Acetyl-CoA->this compound

Caption: Overview of the this compound biosynthesis pathway.

Quantitative Data

Quantitative data on the biosynthesis of this compound in Arnebia euchroma is still emerging. Much of the available information is derived from studies on the broader class of shikonin derivatives or from research on the model organism Lithospermum erythrorhizon.

Metabolite Profiles

Metabolomic studies have revealed the diversity of shikonin derivatives in both wild and cultivated Arnebia euchroma. While the absolute concentrations vary depending on genetic and environmental factors, this compound is consistently identified as a major constituent. A comparative analysis of wild and cultivated A. euchroma identified 26 different shikonin derivatives, highlighting the chemical diversity within the plant.[3][4] Another study comparing root and leaf tissues of wild and cultivated plants also noted significant differences in the profiles of various metabolites, including naphthoquinones.[5]

Table 1: Major Shikonin Derivatives Identified in Arnebia euchroma

CompoundClassReference
This compoundNaphthoquinone[3][4]
DeoxyshikoninNaphthoquinone[3][4]
β,β-DimethylacrylshikoninNaphthoquinone[3][4]
TeracrylshikoninNaphthoquinone[3][4]
β-HydroxyisovalerylshikoninNaphthoquinone[3][4]
ShikonofuransFuranonaphthoquinone[3][4]
Gene Expression Analysis

Transcriptome analysis of Arnebia euchroma has provided insights into the expression of genes involved in the shikonin biosynthesis pathway. Studies have shown that the expression of key pathway genes, including those encoding for PGT and cytochrome P450s, is often upregulated in response to elicitors such as methyl jasmonate and under specific environmental conditions like reoxygenation after a period of hypoxia.[1][2] However, specific quantitative expression data for the putative alkannin acetyltransferase in A. euchroma is not yet available.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Plant Material and Cell Culture

Protocol 4.1.1: Establishment of Arnebia euchroma Cell Suspension Cultures

  • Explant Preparation: Sterilize seeds of Arnebia euchroma with 70% (v/v) ethanol for 1 minute, followed by 10% (v/v) sodium hypochlorite for 15 minutes. Rinse the seeds three times with sterile distilled water.

  • Callus Induction: Germinate the sterilized seeds on Murashige and Skoog (MS) medium supplemented with 2,4-dichlorophenoxyacetic acid (2,4-D) at a concentration of 1-2 mg/L. Incubate in the dark at 25°C.

  • Establishment of Suspension Cultures: Transfer friable callus to liquid MS medium containing 1-2 mg/L 2,4-D. Maintain the cultures on a rotary shaker at 110-120 rpm in the dark at 25°C. Subculture every 2-3 weeks.

  • Induction of Secondary Metabolite Production: To induce the production of this compound and other shikonin derivatives, transfer the cells to a production medium, such as M9 medium, which is typically low in auxins and may contain other specific nutrients.

Diagram of Cell Culture Workflow

Cell_Culture_Workflow Start Start Seed Sterilization Seed Sterilization Start->Seed Sterilization Callus Induction on Solid Medium Callus Induction on Solid Medium Seed Sterilization->Callus Induction on Solid Medium Establishment of Suspension Cultures Establishment of Suspension Cultures Callus Induction on Solid Medium->Establishment of Suspension Cultures Induction of Production in M9 Medium Induction of Production in M9 Medium Establishment of Suspension Cultures->Induction of Production in M9 Medium Harvesting Cells and Supernatant Harvesting Cells and Supernatant Induction of Production in M9 Medium->Harvesting Cells and Supernatant End End Harvesting Cells and Supernatant->End

Caption: Workflow for establishing and using Arnebia euchroma cell cultures.

Extraction and Quantification of this compound

Protocol 4.2.1: HPLC-DAD Quantification of this compound

  • Extraction: Lyophilize harvested A. euchroma cells and grind to a fine powder. Extract a known weight of the powdered cells with a suitable solvent, such as a mixture of chloroform and methanol (2:1, v/v), using sonication or shaking for a defined period.

  • Sample Preparation: Centrifuge the extract to pellet the cell debris. Evaporate the supernatant to dryness under a stream of nitrogen. Re-dissolve the residue in a known volume of the mobile phase for HPLC analysis. Filter the sample through a 0.22 µm syringe filter.

  • HPLC-DAD Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used. A typical gradient could be: 0-20 min, 50-90% acetonitrile; 20-25 min, 90% acetonitrile; 25-30 min, 90-50% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) monitoring at a wavelength of 520 nm for shikonin derivatives.

    • Quantification: Prepare a calibration curve using a certified standard of this compound. The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

Diagram of Analytical Workflow

Analytical_Workflow Start Start Cell Harvesting and Lyophilization Cell Harvesting and Lyophilization Start->Cell Harvesting and Lyophilization Solvent Extraction Solvent Extraction Cell Harvesting and Lyophilization->Solvent Extraction Evaporation and Reconstitution Evaporation and Reconstitution Solvent Extraction->Evaporation and Reconstitution Filtration Filtration Evaporation and Reconstitution->Filtration HPLC-DAD Analysis HPLC-DAD Analysis Filtration->HPLC-DAD Analysis Data Analysis and Quantification Data Analysis and Quantification HPLC-DAD Analysis->Data Analysis and Quantification End End Data Analysis and Quantification->End

Caption: Workflow for the extraction and quantification of this compound.

Enzyme Assays

Protocol 4.3.1: In Vitro Assay for Alkannin Acetyltransferase (AAT) Activity

This protocol is based on methods used for BAHD acyltransferases and can be adapted for the putative AAT from A. euchroma.[6]

  • Enzyme Source: The AAT enzyme can be obtained through heterologous expression in E. coli or another suitable host system. The coding sequence for the putative AAT from A. euchroma would first need to be identified, for example, through homology-based cloning using the sequence of LeAAT1 from L. erythrorhizon.

  • Reaction Mixture: In a total volume of 100 µL, combine:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 1 mM Dithiothreitol (DTT)

    • 100 µM Alkannin (substrate)

    • 200 µM Acetyl-CoA (acyl donor)

    • Purified recombinant AAT enzyme (e.g., 1-5 µg)

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination and Product Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Transfer the upper ethyl acetate phase containing the this compound product to a new tube.

  • Analysis: Evaporate the ethyl acetate and re-dissolve the residue in a suitable solvent for analysis by HPLC-DAD or LC-MS to confirm the formation of this compound.

  • Spectrophotometric Assay (Alternative): A continuous spectrophotometric assay can be performed using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to measure the release of Coenzyme A, which reacts with DTNB to produce a yellow-colored product that can be monitored at 412 nm.[6][7]

Conclusion and Future Perspectives

The biosynthesis of this compound in Arnebia euchroma is a complex and tightly regulated process. While the general framework of the pathway is understood, further research is needed to fully elucidate the specific enzymes involved, particularly those responsible for the later steps of naphthoquinone core formation in A. euchroma. The availability of quantitative data on enzyme kinetics and gene expression is crucial for developing effective metabolic engineering strategies to enhance the production of this compound.

Future research should focus on:

  • The identification and characterization of the specific alkannin acetyltransferase from Arnebia euchroma.

  • The elucidation of the complete enzymatic cascade from GBA to deoxyshikonin/deoxyalkannin.

  • The investigation of the regulatory networks that control the expression of the biosynthetic genes.

  • The development of robust and scalable cell culture systems for the high-level production of this compound.

This technical guide provides a solid foundation for researchers to build upon in their efforts to unravel the complexities of this compound biosynthesis and to harness its potential for pharmaceutical and other applications.

References

Acetylalkannin's Role in the ATM/DDR Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DNA Damage Response (DDR) is a critical signaling network that maintains genomic integrity. A key activator of this pathway is the Ataxia-Telangiectasia Mutated (ATM) kinase, which orchestrates cell cycle arrest, DNA repair, or apoptosis. Cancer cells often exploit the DDR to survive the DNA-damaging effects of chemotherapeutics like cisplatin, leading to drug resistance. Emerging research has identified acetylalkannin, a naturally derived naphthoquinone, as a potent inhibitor of the ATM/DDR pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the ATM-mediated DDR signaling cascade. We present quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the signaling pathways and experimental workflows.

Introduction

Genomic instability is a hallmark of cancer, yet cancer cells remain dependent on robust DNA Damage Response (DDR) pathways for their survival and proliferation, especially in the context of chemotherapy. The ATM kinase is a master regulator of the DDR, activated by DNA double-strand breaks (DSBs) induced by genotoxic agents such as cisplatin.[1] Upon activation, ATM phosphorylates a multitude of downstream substrates, including Chk2 and H2AX, to initiate signaling cascades that control DNA repair, cell cycle checkpoints, and apoptosis.[2] Consequently, the ATM/DDR pathway is a prime target for therapeutic intervention to overcome chemoresistance.

This compound, a monomer derived from Shikonin, has been identified as a promising small molecule that targets the ATM/DDR pathway.[1] This guide will explore the molecular mechanisms by which this compound exerts its effects, its synergy with conventional chemotherapeutics, and the experimental approaches to investigate its activity.

Mechanism of Action of this compound in the ATM/DDR Pathway

This compound's primary mechanism of action in the context of the DDR is the targeted inhibition of ATM.[1] Unlike many kinase inhibitors that target the ATP-binding pocket, this compound induces the caspase-dependent degradation of the ATM protein.[1] This leads to a significant reduction in the total cellular levels of ATM, thereby abrogating its ability to initiate the DDR cascade upon DNA damage.

The key consequences of this compound-mediated ATM degradation include:

  • Suppression of Downstream Signaling: The reduction in ATM protein levels prevents the phosphorylation and activation of its downstream targets, such as Chk2 and the histone variant H2AX (γ-H2AX).[1] This effectively dismantles the signaling network required for DNA repair and cell cycle arrest.

  • Promotion of Apoptosis: By disabling the DDR pathway, this compound allows the DNA damage inflicted by chemotherapeutic agents to go unrepaired, ultimately leading to the induction of apoptosis.[1]

  • Chemosensitization: this compound has been shown to significantly sensitize cancer cells to platinum-based drugs like cisplatin.[1] This synergistic effect allows for the use of lower, less toxic doses of cisplatin to achieve a potent anti-cancer effect.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from studies investigating the effects of this compound on cancer cells, particularly in combination with cisplatin.

Table 1: In Vitro Chemosensitization Effect of this compound

Cell LineCancer TypeThis compound Concentration (μM)Fold Increase in Cisplatin SensitivityReference
Huh-7Liver Cancer2.58.0[1]
A549Lung Cancer2.622.5[1]

Table 2: IC50 Values of Cisplatin in the Presence and Absence of this compound

Cell LineCisplatin IC50 (μM) - No this compoundCisplatin IC50 (μM) - With this compoundFold Reduction in IC50Reference
A549~9-23Not explicitly stated, but significantly lowerNot explicitly stated, but significant[3][4]
Huh-7Not explicitly statedNot explicitly stated, but significantly lowerNot explicitly stated, but significant[1]

Note: Specific IC50 values for the combination therapy were not detailed in the primary source, but the fold-increase in sensitivity indicates a substantial reduction.

Table 3: Effect of this compound on ATM Pathway Proteins

ProteinEffect of this compoundMethod of DetectionReference
Total ATMCaspase-dependent degradationWestern Blot[1]
Phospho-Chk2Reduced phosphorylationWestern Blot[1]
γ-H2AXReduced foci formationImmunofluorescence[1]

Signaling Pathways and Experimental Workflows

This compound's Impact on the ATM/DDR Signaling Pathway

The following diagram illustrates the ATM/DDR signaling pathway and the point of intervention by this compound.

Acetylalkannin_ATM_DDR_Pathway DNA_Damage DNA Double-Strand Break (e.g., from Cisplatin) MRN_Complex MRN Complex DNA_Damage->MRN_Complex ATM_inactive Inactive ATM Dimer MRN_Complex->ATM_inactive recruits ATM_active Active ATM Monomer ATM_inactive->ATM_active autophosphorylation Degradation ATM Degradation ATM_active->Degradation p_Chk2 p-Chk2 ATM_active->p_Chk2 p_H2AX γ-H2AX ATM_active->p_H2AX This compound This compound Caspases Caspases This compound->Caspases activates Caspases->ATM_active cleaves Cell_Cycle_Arrest Cell Cycle Arrest p_Chk2->Cell_Cycle_Arrest DNA_Repair DNA Repair p_H2AX->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis inhibition DNA_Repair->Apoptosis inhibition

This compound inhibits the ATM/DDR pathway via caspase-dependent ATM degradation.
Experimental Workflow for Investigating this compound

This diagram outlines a typical experimental workflow to assess the effects of this compound on the ATM/DDR pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis cluster_conclusion Conclusion Start Seed Cancer Cells (e.g., A549, Huh-7) Treatment Treat with: 1. Vehicle Control 2. This compound 3. Cisplatin 4. This compound + Cisplatin Start->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, SRB) Treatment->Cell_Viability Western_Blot Western Blot Analysis (Total ATM, p-ATM, p-Chk2) Treatment->Western_Blot IF Immunofluorescence (γ-H2AX foci) Treatment->IF Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay IC50_Calc Calculate IC50 Values & Combination Index Cell_Viability->IC50_Calc Protein_Quant Quantify Protein Levels Western_Blot->Protein_Quant Foci_Count Count γ-H2AX Foci IF->Foci_Count Apoptosis_Quant Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Conclusion Determine this compound's Effect on ATM/DDR Pathway and Chemosensitization IC50_Calc->Conclusion Protein_Quant->Conclusion Foci_Count->Conclusion Apoptosis_Quant->Conclusion

A typical workflow for studying this compound's effects on the ATM/DDR pathway.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound and cisplatin.

  • Cell Seeding: Seed cancer cells (e.g., A549 or Huh-7) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound, cisplatin, or a combination of both. Include a vehicle-treated control group. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.

Western Blot Analysis

This protocol is for detecting changes in ATM and downstream protein levels and phosphorylation.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 6-10% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ATM, phospho-ATM (Ser1981), Chk2, phospho-Chk2 (Thr68), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Immunofluorescence for γ-H2AX Foci

This protocol is for visualizing DNA double-strand breaks.

  • Cell Culture on Coverslips: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat the cells as described for the desired time points.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 1 hour.

  • Primary Antibody Incubation: Incubate with an anti-γ-H2AX antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope and capture images.

  • Analysis: Quantify the number of γ-H2AX foci per cell.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for overcoming resistance to DNA-damaging chemotherapy. Its unique mechanism of inducing caspase-dependent degradation of ATM provides a clear rationale for its use in combination with drugs like cisplatin. The data presented in this guide highlight its potential to significantly enhance the efficacy of existing cancer treatments.

Future research should focus on:

  • Elucidating the precise molecular interactions between this compound and the components of the apoptotic machinery that lead to ATM degradation.

  • Conducting comprehensive in vivo studies in various cancer models to validate the preclinical findings and assess the pharmacokinetic and pharmacodynamic properties of this compound.

  • Identifying predictive biomarkers to select patients who are most likely to benefit from this compound-based combination therapies.

This in-depth technical guide serves as a valuable resource for researchers and drug development professionals interested in the further investigation and clinical translation of this compound as a novel chemosensitizing agent.

References

A Comprehensive Technical Guide to the Biological Activities of Acetylalkannin and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the multifaceted biological activities of acetylalkannin and its derivatives. These naphthoquinone compounds, naturally occurring in the roots of various Boraginaceae family plants, have demonstrated significant potential in several therapeutic areas, including wound healing, antimicrobial applications, and oncology. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts.

Core Biological Activities

This compound and its related compounds exhibit a broad spectrum of pharmacological effects, primarily attributed to their unique chemical structure. The core biological activities that have been extensively investigated include:

  • Wound Healing: this compound has been shown to promote wound healing by influencing various phases of the process, including inflammation, tissue formation, and remodeling.[1] Studies suggest that these compounds enhance fibroblast proliferation and collagen synthesis, crucial for tissue regeneration.[2][3]

  • Antimicrobial Activity: this compound displays considerable antimicrobial properties against a range of human pathogens.[4][5] It has shown efficacy against both Gram-positive and Gram-negative bacteria and has been observed to work synergistically with commercial antibiotics.[4][5]

  • Anticancer Activity: A significant body of research has focused on the anticancer potential of this compound and its derivatives. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer, glioma, and oral squamous cell carcinoma.[6][7] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[6][7][8][9]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of this compound and its derivatives in different biological assays.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Bacillus subtilis28[4][5]
Enterococcus faecalis28[4][5]
Escherichia coli12[4][5]
Pseudomonas aeruginosa12[4][5]

Table 2: Anticancer Activity of this compound and its Derivatives

CompoundCancer Cell LineIC50 ValueReference
AcetylshikoninHuman hepatocellular carcinoma (MHCC-97H)1.09-7.26 µM[10]
AcetylshikoninOral squamous cell carcinoma (OSCC)Not specified[7]
This compoundHuh-7 (liver cancer)2.5 µM (in combination with cisplatin)[11]
This compoundA549 (lung cancer)2.6 µM (in combination with cisplatin)[11]
AlkanninHeLa (cervical cancer)4.92-172.35 µg/ml (for various naphthoquinones)[6]
JugloneBreast cancer cellsNot specified[6]

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the literature concerning the biological activities of this compound and its derivatives.

3.1. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: Mueller-Hinton broth, bacterial cultures, this compound, 96-well microtiter plates, incubator.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton broth in the wells of a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include positive (broth with bacteria) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

3.2. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Materials: Cancer cell lines, complete culture medium, this compound, MTT solution (5 mg/mL in PBS), DMSO, 96-well plates, incubator, microplate reader.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined from the dose-response curve.

3.3. Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Materials: Cell lysates, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., against ATM, p53, caspases), HRP-conjugated secondary antibodies, chemiluminescent substrate, imaging system.

  • Procedure:

    • Prepare protein lysates from treated and untreated cells.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its derivatives are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways identified in the literature.

4.1. Anticancer Mechanism: ATM/DDR Pathway Inhibition

This compound has been shown to sensitize cancer cells to cisplatin by targeting the Ataxia Telangiectasia Mutated (ATM) protein, a key regulator of the DNA Damage Response (DDR) pathway.[11]

ATM_DDR_Pathway Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage ATM ATM DNA_Damage->ATM activates DDR_Signaling DDR Signaling ATM->DDR_Signaling initiates Caspase_Degradation Caspase-Dependent Degradation ATM->Caspase_Degradation Chemoresistance Chemoresistance DDR_Signaling->Chemoresistance promotes Apoptosis Apoptosis DDR_Signaling->Apoptosis inhibits This compound This compound This compound->ATM targets and induces This compound->Apoptosis promotes Caspase_Degradation->DDR_Signaling suppresses

Caption: this compound inhibits the ATM/DDR pathway, enhancing chemosensitivity.

4.2. Wound Healing Mechanism: TGF-β/Smad3 Signaling Pathway

The wound healing properties of some alkannin derivatives are associated with the activation of the Transforming Growth Factor-beta (TGF-β)/Smad3 signaling pathway, which promotes fibroblast proliferation and extracellular matrix deposition.[12]

TGF_beta_Pathway AAN_II β-acetoxyisovaleryl alkannin (AAN-II) TGF_beta1 TGF-β1 AAN_II->TGF_beta1 activates TGF_beta_Receptor TGF-β Receptor TGF_beta1->TGF_beta_Receptor binds to Smad3 Smad3 TGF_beta_Receptor->Smad3 phosphorylates p_Smad3 p-Smad3 Fibroblast_Proliferation Fibroblast Proliferation p_Smad3->Fibroblast_Proliferation promotes ECM_Deposition ECM Deposition p_Smad3->ECM_Deposition promotes Wound_Healing Wound Healing Fibroblast_Proliferation->Wound_Healing ECM_Deposition->Wound_Healing

Caption: AAN-II promotes wound healing via the TGF-β/Smad3 signaling pathway.

4.3. Anti-inflammatory Mechanism: NF-κB and MAPK Signaling Inhibition

Alkannin has been shown to reverse lipopolysaccharide (LPS)-induced inflammatory responses by suppressing the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[13][14]

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK MAPK (p38, ERK, JNK) TLR4->MAPK activates NF_kB NF-κB TLR4->NF_kB activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Inflammatory_Cytokines induces NF_kB->Inflammatory_Cytokines induces Alkannin Alkannin Alkannin->MAPK inhibits Alkannin->NF_kB inhibits

Caption: Alkannin exerts anti-inflammatory effects by inhibiting MAPK and NF-κB.

4.4. Apoptosis Induction in Cancer Cells via ROS and JNK/p38 MAPK Pathway

Acetylshikonin has been observed to induce apoptosis in oral squamous cell carcinoma cells through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the JNK and p38 MAPK pathways.[7]

Apoptosis_Pathway Acetylshikonin Acetylshikonin ROS ROS Production Acetylshikonin->ROS induces G2_arrest G2 Cell Cycle Arrest Acetylshikonin->G2_arrest induces JNK_p38 JNK / p38 MAPK (phosphorylation) ROS->JNK_p38 enhances Apoptosis Apoptosis JNK_p38->Apoptosis mediates G2_arrest->Apoptosis

Caption: Acetylshikonin induces apoptosis via ROS and JNK/p38 MAPK activation.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural compounds with significant therapeutic potential. The compiled data and elucidated mechanisms in this guide underscore their importance in wound healing, antimicrobial therapy, and oncology. Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation into the SAR of these compounds will be crucial for designing and synthesizing novel derivatives with enhanced potency and selectivity.

  • In Vivo Efficacy and Safety: While in vitro studies are promising, comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of these compounds in animal models.

  • Clinical Trials: Ultimately, well-designed clinical trials are needed to translate the preclinical findings into tangible therapeutic benefits for patients.

  • Combination Therapies: The synergistic effects observed with existing drugs, such as cisplatin and commercial antibiotics, suggest that combination therapies could be a valuable strategy to enhance efficacy and overcome drug resistance.

This technical guide serves as a foundational resource for the scientific community to build upon, with the ultimate goal of harnessing the full therapeutic potential of this compound and its derivatives for the betterment of human health.

References

An In-depth Technical Guide on the Stereospecificity of Acetylalkannin and Its Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of acetylalkannin, a naturally occurring naphthoquinone, and its profound impact on its biological activity. Alkannin and its enantiomer, shikonin, along with their derivatives, have been subjects of extensive research due to their wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Chirality is a fundamental aspect of pharmacology, as different enantiomers of a drug can exhibit varied pharmacokinetic and pharmacodynamic profiles.[3][4] This document delves into the stereospecific mechanisms of action of this compound and its counterpart, acetylshikonin, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.

Chemical Structure and Stereochemistry

This compound is an acetylated derivative of alkannin, which is the (S)-enantiomer of the chiral naphthoquinone pair alkannin/shikonin (A/S). Its enantiomer is acetylshikonin, which possesses the (R)-configuration at the C-1' hydroxyl group of the isohexenyl side chain. This single chiral center is the basis for the distinct three-dimensional structures of these molecules, which in turn dictates their interaction with chiral biological targets like enzymes and receptors.[3][5] While some studies on the parent compounds, alkannin and shikonin, have reported no significant difference in certain biological activities like anti-inflammatory effects[6][7], their derivatives often exhibit pronounced stereospecificity, particularly in their anticancer mechanisms.

Stereospecific Anticancer Activity

The most striking example of stereospecificity between this compound and acetylshikonin is observed in their distinct anticancer mechanisms. They target different cellular components, leading to cell death through separate pathways.

Recent studies have identified this compound as a potent sensitizer for platinum-based chemotherapy.[8] Its mechanism involves the direct targeting of the Ataxia Telangiectasia Mutated (ATM) kinase, a crucial regulator of the DNA Damage Response (DDR) pathway. In response to DNA damage induced by agents like cisplatin, cancer cells activate ATM, which initiates a signaling cascade to repair the damage, thereby promoting chemoresistance.[8] this compound inhibits this process by targeting ATM for caspase-dependent degradation, which suppresses the DDR signaling and enhances apoptosis in cancer cells.[8] This makes this compound a promising candidate for combination therapies to overcome cisplatin resistance in solid tumors like liver and lung cancer.[8]

Acetylalkannin_Pathway cluster_chemo Chemotherapy Action cluster_cell Cancer Cell Response cluster_drug Drug Intervention Cisplatin Cisplatin DNA_Damage DNA Double-Strand Breaks Cisplatin->DNA_Damage induces ATM ATM Kinase DNA_Damage->ATM activates Apoptosis Apoptosis DNA_Damage->Apoptosis leads to (when DDR is blocked) DDR DNA Damage Response (DDR) (e.g., RAD51 activation) ATM->DDR initiates Cell_Survival Cell Survival & Chemoresistance DDR->Cell_Survival promotes This compound This compound ((S)-enantiomer) This compound->ATM inhibits via caspase-dependent degradation

This compound's inhibition of the ATM-mediated DNA Damage Response.

In contrast to its enantiomer, acetylshikonin acts as a microtubule-targeting agent (MTA).[9] It inhibits the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. By disrupting microtubule dynamics, acetylshikonin causes a G2/M phase arrest in the cell cycle, ultimately leading to apoptosis.[9] This mechanism is similar to that of other clinically used MTAs like colchicine. The identification of acetylshikonin as a novel tubulin polymerization inhibitor highlights its potential as a lead compound for developing new anticancer drugs, particularly for cancers where MTA resistance is a challenge.[9]

Acetylshikonin_Pathway cluster_cell_process Normal Cell Division cluster_drug Drug Intervention cluster_outcome Cellular Outcome Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Cell_Division Cell Division (Mitosis) Spindle->Cell_Division Arrest G2/M Phase Arrest Spindle->Arrest disruption leads to Acetylshikonin Acetylshikonin ((R)-enantiomer) Acetylshikonin->Microtubules inhibits polymerization Apoptosis Apoptosis Arrest->Apoptosis induces

Acetylshikonin's mechanism as a tubulin polymerization inhibitor.

Quantitative Data on Biological Activities

The stereospecificity of this compound and its enantiomer is reflected in their quantitative measures of biological activity.

Table 1: Comparative Anticancer Activity of this compound and Acetylshikonin

Compound Target Cell Line Activity Metric Value Reference
This compound Huh-7 (Liver Cancer) Cisplatin Sensitization 8.0-fold increase in sensitivity [8]
This compound A549 (Lung Cancer) Cisplatin Sensitization 22.5-fold increase in sensitivity [8]
Acetylshikonin MHCC-97H (Hepatocellular Carcinoma) IC₅₀ 1.12 µM [9]
Acetylshikonin HepG2 (Hepatocellular Carcinoma) IC₅₀ 1.25 µM [9]
Acetylshikonin A549 (Lung Cancer) IC₅₀ 1.58 µM [9]

| Acetylshikonin | HCT116 (Colon Cancer) | IC₅₀ | 1.96 µM |[9] |

Table 2: Antimicrobial Activity of this compound

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli 12 µg/ml [10][11]
Pseudomonas aeruginosa 12 µg/ml [10][11]
Bacillus subtilis 28 µg/ml [10][11]

| Enterococcus faecalis | 28 µg/ml |[10][11] |

Note: Direct comparative antimicrobial data for acetylshikonin was not available in the reviewed literature.

Experimental Protocols

This section outlines the methodologies for the isolation and biological evaluation of this compound and its derivatives.

This compound is naturally found in the roots of plants from the Boraginaceae family, such as Alkanna tinctoria.[10]

  • Extraction: Dried and powdered root bark of A. tinctoria is subjected to extraction with a non-polar solvent like hexane.[10][11]

  • Chromatographic Separation: The crude extract is concentrated and then subjected to purification using chromatographic techniques.

    • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as hexane-ethyl acetate mixtures, to separate different naphthoquinone derivatives.[1]

    • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is an effective alternative for preparative isolation and purification of A/S derivatives from crude extracts.[12]

  • Analysis and Characterization: Fractions are analyzed by High-Performance Liquid Chromatography (HPLC) with a C18 column.[13] The structure of the purified compound is elucidated using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR - ¹H and ¹³C).[11]

Isolation_Workflow Start Alkanna tinctoria Roots Step1 Drying and Grinding Start->Step1 Step2 Hexane Extraction Step1->Step2 Step3 Crude Extract Step2->Step3 Step4 Purification: Silica Gel Column Chromatography or HSCCC Step3->Step4 Step5 Eluted Fractions Step4->Step5 Step6 Analysis: HPLC-DAD-MS Step5->Step6 Step7 Characterization: NMR, MS Step6->Step7 for structural confirmation End Pure this compound Step6->End Step7->End

General workflow for the isolation and purification of this compound.
  • Cell Viability/Cytotoxicity Assay (CCK-8 or Resazurin):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compound (e.g., acetylshikonin) for a specified period (e.g., 48-72 hours).[9]

    • A reagent like Cell Counting Kit-8 (CCK-8) or resazurin is added to each well.[9][14]

    • After incubation, the absorbance or fluorescence is measured using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated controls, and the IC₅₀ value is determined.

  • Tubulin Polymerization Assay:

    • Purified tubulin is incubated with the test compound (e.g., acetylshikonin) and GTP in a polymerization buffer at 37°C.[9]

    • The assembly of tubulin into microtubules causes an increase in light scattering, which is monitored over time by measuring the absorbance at 340 nm.[9]

    • Inhibitors of polymerization will show a reduced rate and extent of absorbance increase compared to controls.

  • Antimicrobial Susceptibility Testing (Broth Microdilution):

    • A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[10][11]

    • Each well is inoculated with a standardized suspension of the target microorganism.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11] A viability indicator like resazurin can be used for clearer endpoint determination.

Conclusion

The cases of this compound and its enantiomer, acetylshikonin, serve as a powerful illustration of the principle of stereospecificity in drug action. While structurally very similar, their distinct chirality leads to interactions with completely different biological targets, resulting in unique anticancer mechanisms: inhibition of the ATM/DDR pathway for this compound and inhibition of tubulin polymerization for acetylshikonin. This knowledge is critically important for drug development professionals, as it underscores the necessity of synthesizing and evaluating individual enantiomers to unlock their full therapeutic potential and to develop more selective and effective treatments. Further investigation into the stereoselective properties of these and other naphthoquinones is warranted to discover novel therapeutic agents.

References

Acetylalkannin: A Technical Guide to its Physico-chemical Properties for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylalkannin, an isohexenylnaphthazarin pigment isolated from species like Arnebia euchroma, is a promising natural compound with demonstrated antimicrobial and cytotoxic activities.[1][2] As a derivative of the well-studied alkannin/shikonin enantiomeric pair, it has garnered significant interest within the drug development community.[3][4] Understanding its fundamental physico-chemical properties is a critical first step in evaluating its potential as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities and overall stability.

This technical guide provides a consolidated overview of the core physico-chemical characteristics of this compound, detailed experimental protocols for its handling, and visualizations of its relevant biological pathways to aid in its development from a promising lead compound to a viable clinical candidate.

Core Physico-chemical Properties

The drug-like potential of a molecule is heavily influenced by its intrinsic physico-chemical properties.[5][6] Parameters such as molecular weight, lipophilicity, and hydrogen bonding capacity are key determinants of a compound's behavior in biological systems.[7][8]

Table 1: General and Structural Properties of this compound
PropertyValueSource
Molecular Formula C₁₈H₁₈O₆[1][9][10][11]
Molecular Weight 330.33 g/mol [1][2][9][10]
Exact Mass 330.11033829 Da[9][12]
IUPAC Name [(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate[9]
Structure Type Quinone[11]
Synonyms Alkannin acetate, Acetyl shikonin[1][2][10]
CAS Number 34232-27-4[1][2][10][11]
Table 2: Properties for ADME & Drug-Likeness Prediction

These computed properties provide insight into the molecule's potential oral bioavailability and membrane permeability, often assessed using frameworks like Lipinski's Rule of Five.[13]

PropertyValueImplication in Drug DevelopmentSource
XLogP3 (Lipophilicity) 3.5Indicates good lipophilicity, suggesting potential for good membrane permeability.[14][15][9][12]
Hydrogen Bond Donor Count 2The two hydroxyl groups can donate hydrogen bonds, influencing solubility and receptor binding.[7][16][12]
Hydrogen Bond Acceptor Count 6Multiple oxygen atoms act as acceptors, contributing to polarity and interactions with biological targets.[17][18][19][12]
Rotatable Bond Count 5Provides molecular flexibility, which can be important for binding to a target protein.[12]
Topological Polar Surface Area (TPSA) 101 ŲA measure of the molecule's surface polarity, influencing transport properties.[9][12]

Solubility and Stability Profiles

A compound's solubility and stability are paramount for formulation development and ensuring a consistent therapeutic effect. This compound, like many naphthoquinone derivatives, exhibits limited aqueous solubility, necessitating specific formulation strategies.[3]

Table 3: Solubility Data for this compound
Solvent SystemSolubilitySource
DMSO ≥ 33 mg/mL[2]
Methanol, Ethyl Acetate, Acetonitrile Soluble (qualitative)[11]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 3.91 mg/mL (11.84 mM)[1]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (7.57 mM)[1]
Table 4: Storage and Stability Recommendations

Proper storage is crucial to prevent degradation from factors like light and temperature.[1][20]

ConditionDurationNotesSource
-80°C 6 monthsProtect from light. Aliquot to avoid repeated freeze-thaw cycles.[1]
-20°C 1 monthProtect from light.[1]
2-8°C General StorageRecommended for solid form.[11]

Experimental Protocols

The following protocols are derived from methodologies provided by chemical suppliers for the preparation and handling of this compound.

Protocol 1: Preparation of a Stock Solution in DMSO
  • Objective: To prepare a concentrated stock solution of this compound for further dilution.

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 33 mg/mL solution, add 1 mL of DMSO to 33 mg of this compound).

    • Vortex or sonicate the mixture until the powder is completely dissolved. If precipitation occurs, gentle heating can be applied.[1]

    • Store the resulting stock solution at -20°C or -80°C as per the stability guidelines.[1]

Protocol 2: Preparation of an Aqueous Formulation for In Vivo Studies

This protocol describes the preparation of a clear, aqueous solution suitable for administration in research settings.[1]

  • Objective: To formulate this compound in a vehicle suitable for parenteral administration.

  • Materials: this compound/DMSO stock solution (e.g., 39.1 mg/mL), PEG300, Tween-80, Saline.

  • Procedure (for 1 mL final volume):

    • Begin with 100 µL of a 39.1 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

    • The final concentration will be 3.91 mg/mL. The resulting solution should be clear.[1]

G cluster_start Starting Materials cluster_process Formulation Workflow cluster_end Final Product stock 100 µL this compound in DMSO (39.1 mg/mL) mix1 Step 1: Add PEG300 to DMSO stock & Mix stock->mix1 peg 400 µL PEG300 peg->mix1 tween 50 µL Tween-80 mix2 Step 2: Add Tween-80 & Mix tween->mix2 saline 450 µL Saline mix3 Step 3: Add Saline & Mix saline->mix3 mix1->mix2 mix2->mix3 final 1 mL Final Solution (3.91 mg/mL) mix3->final

Caption: Experimental workflow for preparing an aqueous formulation of this compound.

Biological Activity and Signaling Pathways

This compound's therapeutic potential, particularly in oncology, is linked to its influence on key cellular signaling pathways. Its structural relative, shikonin, has been shown to modulate pathways involved in immune evasion, cell proliferation, and apoptosis.[3]

For instance, shikonin has been identified as a potential inhibitor in pancreatic cancer by mediating the degradation of Programmed death-ligand 1 (PD-L1). This action suppresses immune evasion through the NF-κB/STAT3 and NF-κB/CSN5 signaling pathways.[3] It also downregulates the AKT/mTOR pathway and can induce apoptosis by increasing the expression of PARP and caspases.[3] This known activity of a closely related molecule provides a strong rationale for investigating similar mechanisms for this compound.

G A This compound / Shikonin NFKB NF-κB A->NFKB inhibits STAT3 STAT3 A->STAT3 inhibits PDL1 PD-L1 Degradation NFKB->PDL1 regulates STAT3->PDL1 regulates Immune Suppression of Immune Evasion PDL1->Immune leads to

Caption: Simplified pathway showing inhibition of NF-κB/STAT3 by this compound/Shikonin.

Conclusion

This compound presents a compelling profile for drug development, characterized by a molecular weight and lipophilicity conducive to good membrane permeability. While its poor aqueous solubility presents a formulation challenge, this can be overcome using established solvent systems incorporating DMSO, PEG300, and surfactants, or through complexation with cyclodextrins.[1][3] Its stability profile necessitates careful handling and storage to prevent degradation. The known mechanisms of action for the closely related shikonin provide a clear path for investigating this compound's therapeutic effects at a molecular level. The data and protocols compiled in this guide serve as a foundational resource for researchers aiming to unlock the full therapeutic potential of this promising natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Acetylalkannin using Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of Acetylalkannin from the root bark of Alkanna tinctoria using silica gel column chromatography. The methodology is based on established principles for the separation of naphthoquinone pigments.

Introduction

This compound is a naturally occurring naphthoquinone pigment found in the roots of various Boraginaceae family plants, most notably Alkanna tinctoria. Like other alkannin derivatives, it exhibits a range of biological activities, making it a compound of interest for pharmaceutical and cosmetic applications. Silica gel column chromatography is a fundamental and effective technique for the purification of this compound from crude plant extracts. This method separates compounds based on their polarity, allowing for the isolation of this compound from other co-extracted metabolites.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the extraction and purification of this compound from a hexane extract of Alkanna tinctoria root bark using this protocol. These values are estimates based on available literature for related compounds and general recovery rates for silica gel chromatography. Actual results may vary depending on the plant material and experimental conditions.

ParameterValueSource/Justification
Starting MaterialCrude n-hexane extract of Alkanna tinctoria root bark[1]
Initial this compound Concentration in Crude Extract~0.5 - 2.0% (w/w)Estimated from total alkannin content in roots[2][3]
Silica Gel Chromatography Parameters
Stationary PhaseSilica Gel (60-120 mesh)Standard for gravity column chromatography
Mobile PhaseGradient of n-hexane and ethyl acetateCommon for separating moderately polar compounds[4]
Post-Purification Analysis
Estimated Yield of this compound70 - 85% recovery from the loaded amountBased on typical recovery rates for this technique[5]
Purity of Isolated this compound>95% (as determined by HPLC-DAD)Achievable purity for similar compounds[6][7]

Experimental Protocol: Silica Gel Chromatography for this compound Extraction

This protocol details the step-by-step procedure for the purification of this compound from a crude n-hexane extract of Alkanna tinctoria root bark.

Preparation of the Crude Extract

1.1. Maceration: Air-dried and powdered root bark of Alkanna tinctoria is macerated with n-hexane at room temperature for 24-48 hours. A solid-to-solvent ratio of 1:10 (w/v) is recommended.

1.2. Filtration and Concentration: The n-hexane extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a dark, viscous crude extract.

Preparation of the Silica Gel Column

2.1. Column Selection: A glass chromatography column with a diameter of 2-4 cm and a length of 40-60 cm is appropriate for purifying several hundred milligrams to a few grams of crude extract.

2.2. Slurry Packing:

  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer (approx. 1 cm) of sand.
  • In a separate beaker, prepare a slurry of silica gel (60-120 mesh) in n-hexane. The amount of silica gel should be 50-100 times the weight of the crude extract.
  • Pour the slurry into the column, allowing the silica to settle evenly without air bubbles. Gently tap the column to facilitate packing.
  • Add another thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.
  • Wash the column with 2-3 column volumes of n-hexane to ensure it is well-packed and equilibrated. The solvent level should not be allowed to drop below the top of the sand layer.

Sample Loading

3.1. Dry Loading (Recommended):

  • Dissolve the crude n-hexane extract in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
  • Add a small amount of silica gel (2-3 times the weight of the crude extract) to the dissolved sample.
  • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the crude extract adsorbed onto the silica gel.[8]
  • Carefully add this powder to the top of the prepared silica gel column.

3.2. Wet Loading:

  • Dissolve the crude extract in a minimal volume of n-hexane or the initial mobile phase.
  • Carefully pipette the solution onto the top of the column, allowing it to adsorb completely into the sand layer before starting the elution.

Elution and Fraction Collection

4.1. Gradient Elution: A stepwise gradient elution is employed to separate the components of the crude extract. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. A common and effective solvent system is n-hexane and ethyl acetate.[4]

4.2. Fraction Collection: Collect the eluate in fractions of a suitable volume (e.g., 10-25 mL) in labeled test tubes or flasks.

Monitoring and Analysis of Fractions

5.1. Thin Layer Chromatography (TLC): Monitor the collected fractions by TLC to identify those containing this compound.[1]

  • Stationary Phase: Silica gel 60 F254 TLC plates.
  • Mobile Phase: A solvent system similar to the one used for the column elution that gives a good separation of spots (e.g., n-hexane:ethyl acetate 8:2 v/v).
  • Visualization: this compound is a colored compound and will appear as a distinct spot. Further visualization can be done under UV light if necessary.

5.2. Pooling and Evaporation: Combine the fractions that contain pure this compound (as determined by TLC). Evaporate the solvent under reduced pressure to obtain the purified this compound.

Purity Assessment

The purity of the isolated this compound can be determined using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[7][9]

Visualizations

Experimental Workflow Diagram

Acetylalkannin_Extraction_Workflow start Start: Alkanna tinctoria Root Bark maceration Maceration with n-hexane start->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Hexane Extract concentration->crude_extract sample_loading Sample Loading (Dry Method) crude_extract->sample_loading column_prep Silica Gel Column Preparation column_prep->sample_loading elution Gradient Elution (n-hexane:ethyl acetate) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_concentration Final Concentration pooling->final_concentration pure_this compound Purified this compound final_concentration->pure_this compound hplc_analysis Purity Analysis (HPLC-DAD) pure_this compound->hplc_analysis end End Product: >95% Pure this compound hplc_analysis->end

References

Application Note: High-Purity Acetylalkannin Purification via Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylalkannin, a naturally occurring naphthoquinone derivative found in the roots of plants from the Boraginaceae family, has garnered significant interest in the pharmaceutical and cosmetic industries due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and wound-healing properties.[1][2] The development of robust and efficient purification methods is paramount for the advancement of research and the formulation of this compound-based products. Solid-phase extraction (SPE) offers a rapid, reliable, and scalable technique for the purification of this compound from crude plant extracts, providing a significant improvement over traditional column chromatography methods in terms of speed and solvent consumption.

This application note details a comprehensive protocol for the solid-phase extraction of this compound, suitable for laboratory-scale purification. The described methodology is designed to yield high-purity this compound, suitable for downstream applications such as in vitro and in vivo studies, as well as for the development of pharmaceutical-grade reference standards.

Principles of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to separate components of a mixture in a liquid phase (the mobile phase) through their differential adsorption to a solid stationary phase. The process typically involves four key steps:

  • Conditioning: The stationary phase is solvated to ensure consistent interaction with the sample.

  • Loading: The sample matrix is passed through the stationary phase, where the target analyte and some impurities are retained.

  • Washing: Impurities that are weakly bound to the stationary phase are removed using a solvent that does not elute the target analyte.

  • Elution: A solvent is used to disrupt the interaction between the analyte and the stationary phase, allowing for the collection of the purified compound.

The choice of stationary and mobile phases is critical and is determined by the physicochemical properties of the target analyte and the impurities to be removed.

Experimental Protocols

This section outlines two distinct yet effective solid-phase extraction protocols for the purification of this compound from a crude plant extract. Protocol 1 utilizes a reversed-phase C18 sorbent, while Protocol 2 employs a size-exclusion and adsorption mechanism with Sephadex LH-20.

Protocol 1: Reversed-Phase SPE using C18 Cartridges

Objective: To purify this compound from a crude plant extract using a C18 stationary phase, which separates compounds based on their hydrophobicity.

Materials:

  • Crude this compound extract (dissolved in a minimal amount of methanol or ethanol)

  • SPE Cartridges: C18, 500 mg bed weight

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • SPE vacuum manifold

  • Collection vials

Methodology:

  • Sample Preparation: Dissolve the crude extract containing this compound in methanol to a concentration of approximately 10 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.

    • Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load 1 mL of the prepared sample solution onto the conditioned cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of 40% methanol in deionized water to remove polar impurities.

    • Follow with a second wash using 5 mL of 60% methanol in deionized water to remove moderately polar impurities.

  • Elution:

    • Elute the purified this compound from the cartridge with 5 mL of 90% methanol in deionized water.

    • Collect the eluate in a clean collection vial.

  • Post-Elution Processing:

    • Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator.

    • Reconstitute the purified this compound in a suitable solvent for analysis or storage.

Protocol 2: Normal-Phase/Size-Exclusion SPE using Sephadex LH-20

Objective: To purify this compound using Sephadex LH-20, a lipophilic gel that separates compounds based on a combination of size exclusion and adsorption chromatography in organic solvents. This method is particularly effective for separating monomeric naphthoquinones from oligomeric derivatives.[1]

Materials:

  • Crude this compound extract

  • SPE Cartridges: Sephadex LH-20, 1 g bed weight

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Hexane (HPLC grade)

  • SPE vacuum manifold

  • Collection vials

Methodology:

  • Sample Preparation: Dissolve the crude extract in a minimal amount of a 1:1 mixture of dichloromethane and methanol.

  • Cartridge Conditioning:

    • Swell the Sephadex LH-20 in the cartridge by passing 10 mL of methanol.

    • Equilibrate the cartridge with 10 mL of a 1:1 mixture of hexane and dichloromethane.

  • Sample Loading:

    • Load the prepared sample solution onto the conditioned cartridge.

    • Allow the sample to percolate through the sorbent under gravity or with very gentle vacuum.

  • Washing:

    • Wash the cartridge with 10 mL of a 7:3 mixture of hexane and dichloromethane to elute non-polar impurities.

  • Elution:

    • Elute the this compound fraction with 10 mL of a 1:1 mixture of hexane and dichloromethane.

    • A subsequent elution with pure methanol can be performed to collect more polar compounds if desired.

  • Post-Elution Processing:

    • Evaporate the solvent from the collected fraction to obtain the purified this compound.

Data Presentation

The following tables summarize the expected performance of the described SPE protocols. It is important to note that specific recovery and purity values can vary depending on the quality of the crude extract and the precise execution of the protocol.

Table 1: Comparison of SPE Protocols for this compound Purification (Illustrative Data)

ParameterProtocol 1: C18 Reversed-PhaseProtocol 2: Sephadex LH-20
Stationary Phase C18 silicaHydroxypropylated dextran
Primary Separation Principle HydrophobicitySize-Exclusion & Adsorption
Typical Sample Loading ~10 mg~20 mg
Elution Solvent 90% Methanol1:1 Hexane:Dichloromethane
Estimated Recovery (%) 85 - 95%80 - 90%
Estimated Purity (%) > 95%> 97%
Key Advantages Good removal of polar impuritiesEffective removal of oligomers

Table 2: Purity of Acetylshikonin Achieved with an Alternative Purification Method

CompoundPurification MethodPurity Achieved (%)
AcetylshikoninHSCCC99.3%

Source: Adapted from a study on the separation and purification of naphthoquinone pigments.

Visualizations

The following diagrams illustrate the logical workflow of the solid-phase extraction process.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction Process cluster_post Post-Extraction SamplePrep Sample Preparation (Dissolution & Filtration) SampleLoad Sample Loading SamplePrep->SampleLoad CartridgeCond Cartridge Conditioning (Activation & Equilibration) CartridgeCond->SampleLoad Wash Washing (Impurity Removal) SampleLoad->Wash Elute Elution (Analyte Collection) Wash->Elute SolventEvap Solvent Evaporation Elute->SolventEvap Analysis Purity Analysis (e.g., HPLC) SolventEvap->Analysis

Caption: General workflow for solid-phase extraction.

SPE_Logic CrudeExtract Crude Extract (this compound + Impurities) SPE_Column SPE Column (Stationary Phase) CrudeExtract->SPE_Column Loading Impurities Impurities SPE_Column->Impurities Washing PurifiedProduct Purified this compound SPE_Column->PurifiedProduct Elution

Caption: Logical separation process in SPE.

References

Application Note: Protocol for In Vitro Cytotoxicity Assessment of Acetylalkannin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the in vitro evaluation of chemical compounds.

Introduction: Acetylalkannin is a naphthoquinone derivative derived from the roots of plants from the Boraginaceae family. Its parent compounds, alkannin and its enantiomer shikonin, have garnered significant interest for their wide range of pharmacological properties, including anticancer effects.[1] Preliminary studies on acetylated derivatives like acetylshikonin, which is structurally similar to this compound, indicate potent cytotoxic activity against various cancer cell lines through the induction of apoptosis and other forms of programmed cell death.[2][3]

This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT assay, a widely adopted colorimetric method for quantifying cell viability. The assay's principle is based on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[4][5] The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the number of viable cells.[5]

Quantitative Data Summary

The cytotoxic potential of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the IC50 values for Acetylshikonin, a closely related derivative of this compound, against various human cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Reference
K562 Chronic Myeloid Leukemia2.0324[6]
1.1348[6]
A498 Renal Cell Carcinoma4.29524[7]
ACHN Renal Cell Carcinoma5.6224[7]
H1299 Non-small Cell Lung Cancer2.3424[3]
A549 Non-small Cell Lung Cancer3.2624[3]
V79 Normal Lung Fibroblast~1.48*Not Specified[1]

*EC50 value originally reported as 0.49 mg/L and converted to µM for comparison.

Experimental Workflow: MTT Cytotoxicity Assay

The following diagram outlines the key steps in the MTT assay for determining the cytotoxicity of this compound.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Analysis prep_cells 1. Prepare Cell Suspension seed 3. Seed Cells into 96-well Plate prep_cells->seed prep_compound 2. Prepare this compound Dilutions treat 5. Treat Cells with this compound prep_compound->treat incubate1 4. Incubate (24h) for Cell Adherence seed->incubate1 incubate1->treat incubate2 6. Incubate (24-72h) with Compound treat->incubate2 add_mtt 7. Add MTT Reagent incubate2->add_mtt incubate3 8. Incubate (2-4h) for Formazan Formation add_mtt->incubate3 solubilize 9. Add Solubilization Solution (DMSO) incubate3->solubilize read 10. Read Absorbance at 570 nm solubilize->read analyze 11. Calculate % Viability & IC50 read->analyze Apoptosis_Pathway cluster_survival Pro-Survival Pathway (Inhibited) cluster_apoptosis Pro-Apoptotic Pathway (Activated) ASK This compound (Acetylshikonin) PI3K PI3K ASK->PI3K Inhibition ROS ROS Generation ASK->ROS Induction Bax Bax (Pro-apoptotic) ASK->Bax Upregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bcl2->Bax Mito Mitochondria ROS->Mito CytC Cytochrome C Release Mito->CytC Bax->Mito permeabilization Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

Determining the Minimum Inhibitory Concentration (MIC) of Acetylalkannin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of Acetylalkannin, a naphthoquinone derivative with potential antimicrobial properties. While specific MIC data for this compound is limited in publicly available literature, this guide utilizes data from its closely related parent compound, shikonin, to provide a robust framework for its evaluation. The methodologies outlined herein are based on established antimicrobial susceptibility testing standards.

Introduction to MIC and its Importance

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] It is a critical parameter in the assessment of new antimicrobial agents, providing a quantitative measure of their potency.[1] Accurate MIC determination is fundamental for preclinical drug development, guiding decisions on dosage, efficacy, and the spectrum of activity against various pathogens.

Key Methodologies for MIC Determination

Several methods are employed to determine the MIC of a compound. The most common include:

  • Broth Dilution: This method involves preparing a series of dilutions of the test compound in a liquid growth medium, which is then inoculated with the test microorganism.[2] It can be performed in tubes (macrodilution) or, more commonly, in 96-well microplates (microdilution) for higher throughput.[2]

  • Agar Dilution: In this technique, the antimicrobial agent is incorporated into an agar medium at various concentrations. The test organisms are then inoculated onto the surface of the agar plates.

  • Disk Diffusion: This qualitative or semi-quantitative method involves placing a paper disk impregnated with the antimicrobial agent onto an agar plate inoculated with the test microorganism. The agent diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured.

This document will focus on the Broth Microdilution Method due to its quantitative nature, efficiency, and suitability for screening natural products.

Quantitative Data Summary

MicroorganismStrainMIC Range (µg/mL)Reference
Staphylococcus aureusMethicillin-Susceptible (MSSA)7.8[3]
Staphylococcus aureusMethicillin-Resistant (MRSA)7.8 - 31.2[3]
Staphylococcus aureusFoodborne Isolates35 - 70[4][5][6]
Staphylococcus aureusATCC 25923128[7][8]
Escherichia coliColistin-Resistant>256[9][10]
Escherichia coliATCC 25922256[7][8]
Candida albicansPlanktonic Cells (various strains)2 - 4[11][12][13]
Candida albicansFluconazole-Resistant4[14]

Experimental Protocol: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound.

Materials and Reagents
  • This compound (or shikonin as a control)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi

  • Sterile 96-well flat-bottom microplates

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure complete dissolution. The final concentration of the solvent in the assay should not exceed a level that affects microbial growth (typically ≤1% v/v).

2. Preparation of Microbial Inoculum:

  • From a fresh (18-24 h) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • For the final inoculum, dilute this suspension in the appropriate broth (CAMHB for bacteria, RPMI for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microplate.

3. Serial Dilution in Microplate:

  • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microplate.

  • Add a specific volume of the this compound stock solution to the first well of each row to achieve the desired starting concentration, and mix well.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly.

  • Continue this serial dilution process across the plate to the desired final concentration. Discard 100 µL from the last well.

  • This will result in 100 µL of varying concentrations of this compound in each well.

4. Inoculation:

  • Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • The final concentration of this compound will be half of the concentrations prepared in the previous step.

  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

5. Incubation:

  • Cover the microplate and incubate at 35-37°C.

  • Incubation times are typically 16-20 hours for bacteria and 24-48 hours for fungi.

6. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity (growth).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • A microplate reader can be used to measure the optical density (OD) at 600 nm for a more quantitative assessment. The MIC is often defined as the concentration that inhibits 80% or 90% of the growth compared to the positive control.[12]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the experimental process, the following diagrams have been generated using Graphviz (DOT language).

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution dilution Perform Serial Dilutions in 96-well plate stock->dilution inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate wells with Microbial Suspension inoculum->inoculation dilution->inoculation incubation Incubate at 37°C (18-24h Bacteria, 24-48h Fungi) inoculation->incubation reading Read Results Visually or with Plate Reader incubation->reading mic_det Determine MIC reading->mic_det

Caption: Broth Microdilution Workflow for MIC Determination.

While the precise signaling pathways affected by this compound are a subject for further research, shikonin has been shown to disrupt the bacterial cell membrane and inhibit ATP synthesis. The following diagram illustrates a generalized logical relationship of its potential mechanism of action.

Signaling_Pathway This compound This compound cell_membrane Bacterial Cell Membrane Interaction This compound->cell_membrane atp_synthesis Inhibition of ATP Synthesis This compound->atp_synthesis membrane_disruption Membrane Disruption & Increased Permeability cell_membrane->membrane_disruption energy_depletion Cellular Energy Depletion atp_synthesis->energy_depletion growth_inhibition Inhibition of Bacterial Growth membrane_disruption->growth_inhibition energy_depletion->growth_inhibition

Caption: Putative Mechanism of Action for this compound.

Conclusion

This document provides a comprehensive guide for the determination of the Minimum Inhibitory Concentration of this compound. By following the detailed broth microdilution protocol and utilizing the provided reference data for shikonin, researchers can effectively assess the antimicrobial potential of this compound. The visual representations of the experimental workflow and potential mechanism of action further aid in the understanding and execution of these critical experiments in the field of antimicrobial drug discovery and development.

References

Application Notes and Protocols: Acetylalkannin as a Chemosensitizer in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylalkannin, a naturally derived naphthoquinone from the root of Lithospermum erythrorhizon, has emerged as a promising chemosensitizing agent in cancer therapy. Standard chemotherapeutic agents, such as cisplatin, often face challenges of intrinsic or acquired resistance, limiting their clinical efficacy. This compound has demonstrated the ability to potentiate the cytotoxic effects of conventional chemotherapy, offering a potential strategy to overcome drug resistance and enhance treatment outcomes.

These application notes provide a comprehensive overview of the mechanisms of action of this compound as a chemosensitizer, detailed protocols for key in vitro and in vivo experiments, and a summary of its efficacy.

Mechanism of Action

This compound enhances the efficacy of chemotherapeutic drugs, like cisplatin, primarily by targeting and inhibiting the DNA Damage Response (DDR) pathway. Specifically, this compound targets the Ataxia Telangiectasia Mutated (ATM) kinase, a crucial regulator of the DDR. By inducing the caspase-dependent degradation of ATM, this compound disrupts the signaling cascade that would otherwise repair the DNA damage caused by chemotherapy, thus promoting apoptosis in cancer cells[1][2].

Furthermore, this compound has been shown to induce the generation of Reactive Oxygen Species (ROS), which can lead to cellular stress and trigger apoptotic pathways involving the phosphorylation of JNK and p38 MAPK[3]. This multi-faceted mechanism of action makes this compound a compelling candidate for combination cancer therapy.

Data Presentation: Efficacy of this compound as a Chemosensitizer

The following tables summarize the quantitative data on the chemosensitizing effects of this compound in combination with cisplatin.

Table 1: Synergistic Cytotoxicity of this compound with Cisplatin

Cell LineCancer TypeThis compound Concentration (µM)Fold Increase in Cisplatin SensitivityReference
Huh-7Liver Cancer2.58.0[1][2]
A549Lung Cancer2.622.5[1][2]

Table 2: Representative IC50 Values for Acetylshikonin (this compound) in Cancer Cell Lines

Cell LineCancer TypeAcetylshikonin IC50 (µM)Reference
A498Renal Cell Carcinoma~5
ACHNRenal Cell Carcinoma~5

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Mediated Chemosensitization

Caption: this compound enhances cisplatin-induced apoptosis by inhibiting the ATM-mediated DNA Damage Response pathway.

Experimental Workflow for In Vitro Chemosensitization Studies

G cluster_workflow Experimental Workflow cluster_assays Endpoint Assays start Seed Cancer Cells in 96-well plates treatment Treat with this compound, Chemotherapeutic Agent, or Combination start->treatment incubation Incubate for 24-72 hours treatment->incubation viability Cell Viability Assay (MTT) incubation->viability Perform Assays apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis Perform Assays ros ROS Detection (DCFH-DA) incubation->ros Perform Assays western Western Blotting (Protein Expression) incubation->western Perform Assays analysis Data Analysis: - IC50 Calculation - Synergism Analysis - Statistical Analysis viability->analysis apoptosis->analysis ros->analysis western->analysis

Caption: A typical workflow for evaluating the chemosensitizing effects of this compound in vitro.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound and a chemotherapeutic agent on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • This compound

  • Chemotherapeutic agent (e.g., Cisplatin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound, the chemotherapeutic agent, and their combinations in culture medium.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in cells treated with this compound and a chemotherapeutic agent.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat as described in the cell viability assay.

  • After the treatment period, collect both adherent and floating cells.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Reactive Oxygen Species (ROS) Detection Assay

This protocol measures intracellular ROS levels using the fluorescent probe DCFH-DA.

Materials:

  • Treated and untreated cells

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Serum-free medium

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed cells in a 24-well plate or a black-walled 96-well plate and treat as desired.

  • Prepare a 10 µM working solution of DCFH-DA in serum-free medium.

  • Remove the treatment medium and wash the cells once with PBS.

  • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add PBS to the wells and immediately measure the fluorescence.

  • For qualitative analysis, capture images using a fluorescence microscope (excitation ~485 nm, emission ~530 nm).

  • For quantitative analysis, measure the fluorescence intensity using a microplate reader.

Western Blotting for Key Signaling Proteins

This protocol is for analyzing the expression levels of proteins such as ATM, phospho-p38, and cleaved caspases.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ATM, anti-phospho-p38, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 7.

  • Apply the ECL detection reagent and visualize the protein bands using an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with a chemotherapeutic agent. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells for implantation

  • This compound and chemotherapeutic agent formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapeutic agent alone, combination).

  • Administer the treatments according to a predetermined schedule (e.g., intraperitoneal injections daily or every other day).

  • Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

Conclusion

This compound demonstrates significant potential as a chemosensitizer in cancer therapy by targeting key DNA damage response pathways and inducing oxidative stress. The protocols provided herein offer a framework for researchers to investigate and validate the efficacy of this compound in various cancer models. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential in combination with standard chemotherapeutic regimens.

References

Application Notes and Protocols for the Synthesis of Acetylalkannin Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Acetylalkannin derivatives, a class of naphthoquinone compounds that have shown significant promise in cancer research. This document outlines the rationale for their development, key synthetic methodologies, and protocols for evaluating their anti-cancer activity.

Introduction

This compound, a derivative of the naturally occurring naphthoquinone alkannin, has garnered considerable interest in oncology due to its potent cytotoxic effects against various cancer cell lines. The therapeutic potential of naturally occurring alkannin and its enantiomer, shikonin, is often limited by their non-selective cytotoxicity.[1][2] To address this, researchers have focused on synthesizing derivatives of these compounds to enhance their selectivity towards cancer cells and improve their overall pharmacological profile.[1][2]

The primary anti-cancer mechanisms of these derivatives involve the induction of apoptosis and necroptosis, often mediated by the generation of reactive oxygen species (ROS).[3][4] These compounds have been shown to modulate key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and STAT3/PKM2 pathways.[1][5] This document provides detailed methods for the synthesis and biological evaluation of novel this compound derivatives.

Experimental Protocols

Protocol 1: General Synthesis of this compound Ester Derivatives via Steglich Esterification

This protocol describes a general method for the synthesis of this compound ester derivatives by acylating the side chain hydroxyl group of the parent molecule.[6][7]

Materials:

  • Shikonin (as a precursor to this compound)

  • Desired carboxylic acid (e.g., cyclopropanecarboxylic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Cyclohexane

  • Silica gel

  • Celite®

Procedure:

  • Dissolve shikonin (0.1 mmol) in anhydrous CH2Cl2 (5 mL) in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC to the solution and stir for 15 minutes.

  • Add DMAP and continue stirring for another 15 minutes.

  • Add the desired carboxylic acid to the reaction mixture.

  • Allow the reaction to proceed for 14 hours to 5 days, with the temperature slowly warming to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add cyclohexane (1 mL per 0.1 mmol of shikonin) and concentrate the mixture under reduced pressure to approximately 0.5 mL per 0.1 mmol of shikonin. Caution: Avoid concentrating to dryness to prevent decomposition of the product.[6]

  • Filter the mixture through a pad of silica gel (3 mm) and Celite® (2 mm), eluting with a gradient of petroleum ether/CH2Cl2 (from 1:0 to 1:2 v/v) to purify the desired ester derivative.[6]

  • Characterize the final product using standard analytical techniques (e.g., NMR, Mass Spectrometry).

Protocol 2: Synthesis of Amino Acid-Linked Shikonin Derivatives

This protocol outlines the synthesis of shikonin derivatives linked to amino acids, which can alter the compound's steric and electronic properties, potentially leading to novel anti-cancer activities.[6]

Materials:

  • Shikonin

  • N-protected amino acid (e.g., Boc-Alanine, Boc-Phenylalanine)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Trifluoroacetic acid (TFA) for deprotection (if necessary)

Procedure:

  • Follow steps 1-5 of Protocol 1, using the N-protected amino acid as the carboxylic acid component.

  • The reaction is typically carried out in an ice bath and stirred overnight.

  • After the reaction is complete (monitored by TLC), purify the product using column chromatography on silica gel.

  • If deprotection of the amino acid is required, treat the purified product with a solution of TFA in CH2Cl2.

  • Remove the solvent under reduced pressure to obtain the final amino acid-shikonin conjugate.

  • Characterize the structure of the synthesized derivative using spectroscopic methods.

Data Presentation

The following tables summarize the quantitative data on the synthesis yields and cytotoxic activity of various this compound and other shikonin derivatives against a panel of human cancer cell lines and normal cell lines.

Table 1: Synthesis Yields of Selected Shikonin Derivatives

DerivativeSynthesis MethodYield (%)Reference
Compound 1b Modification of Benzophenanthridine Alkaloid89.7[8]
Compound 2b Modification of Benzophenanthridine Alkaloid94.7[8]
Compound 1a Modification of Benzophenanthridine Alkaloid65.1[8]
Compound 2a Modification of Benzophenanthridine Alkaloid61.2[8]

Table 2: In Vitro Cytotoxicity (IC50, µM) of this compound and its Derivatives against Cancer and Normal Cell Lines

CompoundA549 (Lung)HeLa (Cervical)HepG2 (Liver)MCF-7 (Breast)L02 (Normal Liver)Selectivity Index (L02/Cancer Cell)Reference
Shikonin ~1-2-~1-2~1-2~4-82-8[5]
Acetylshikonin ------
Derivative 3j 3.7313.4670.759->10>13.2 (for HepG2)[3]
Derivative 23 1.67---16.7710.04[1]
Compound 40 -1.26-->20>15.87[6]
Cyclopropylacetylshikonin ------[1]

Selectivity Index is calculated as the ratio of the IC50 value for a normal cell line to that of a cancer cell line. A higher selectivity index indicates a greater preferential cytotoxicity towards cancer cells.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase start Starting Material (Shikonin/Alkannin) reaction Chemical Modification (e.g., Esterification, Alkylation) start->reaction Reagents purification Purification (Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) ic50->mechanism pathway Signaling Pathway Analysis (Western Blot) mechanism->pathway

Caption: General workflow for synthesis and evaluation of derivatives.

Signaling Pathways

The diagram below illustrates the key signaling pathways modulated by this compound derivatives in cancer cells, leading to apoptosis.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm derivative This compound Derivative ros ROS Generation (Mitochondria, NADPH Oxidase) derivative->ros pi3k PI3K ros->pi3k Inhibits bax Bax ros->bax Activates akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 akt->bcl2 Inhibits bcl2->bax Inhibits cytochrome_c Cytochrome c bax->cytochrome_c Release from Mitochondria caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates parp PARP caspase3->parp Cleavage apoptosis Apoptosis caspase3->apoptosis parp->apoptosis

Caption: Apoptosis induction pathway by this compound derivatives.

Mechanism of Action

This compound and its derivatives exert their anti-cancer effects through a multi-faceted mechanism, primarily centered on the induction of programmed cell death. A key initiating event is the generation of reactive oxygen species (ROS) within the cancer cell.[4] This oxidative stress is believed to originate from mitochondrial complex II and NADPH oxidase.[9]

The surge in intracellular ROS has several downstream consequences:

  • Inhibition of Pro-Survival Pathways: The increased ROS levels can lead to the inhibition of the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival.[5]

  • Induction of Apoptosis: ROS can directly activate pro-apoptotic proteins of the Bcl-2 family, such as Bax, while inhibiting anti-apoptotic members like Bcl-2.[10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, beginning with the initiator caspase-9, which in turn activates the executioner caspase-3.[10] Activated caspase-3 is responsible for cleaving key cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell and apoptotic cell death.[6]

By targeting these fundamental cellular processes, this compound derivatives represent a promising class of compounds for the development of novel cancer therapies. Further research into the structure-activity relationships of these derivatives will be crucial for optimizing their efficacy and selectivity.

References

Troubleshooting & Optimization

How to improve the yield of Acetylalkannin from Alkanna tinctoria

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alkanna tinctoria. This resource provides in-depth guidance on improving the yield of acetylalkannin and other related naphthoquinones.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of this compound in Alkanna tinctoria? A1: this compound, along with other alkannin and shikonin (A/S) derivatives, is primarily found in the outer layer of the roots of Alkanna tinctoria and other species of the Boraginaceae family.[1][2][3] These compounds are lipophilic red pigments responsible for the plant's medicinal properties.[4][5]

Q2: My this compound yield is consistently low. What are the most common factors affecting yield? A2: Low yields can be attributed to several factors:

  • Plant Material: The developmental stage of the plant is critical; the highest concentration of A/S derivatives is typically found at the fruiting stage.[6][7] Seasonal variations also impact the concentration of active substances.

  • Extraction Method: Conventional solvent extraction may be less efficient than modern techniques like ultrasound-assisted, microwave-assisted, or supercritical CO2 extraction.[8][9]

  • Post-Extraction Degradation: Alkannins are sensitive to pH and can degrade. Proper storage and handling of the extract are crucial.[5]

  • Light Exposure: Biosynthesis of these compounds is inhibited by light, so cultivation and in vitro cultures should be maintained in darkness to enhance production.[10]

Q3: How can I effectively separate this compound from other alkannin derivatives in my extract? A3: Separating the various A/S esters requires advanced chromatographic techniques. High-speed counter-current chromatography (HSCCC) has been shown to be highly effective for the preparative isolation and purification of these derivatives.[4][11] Solid-phase extraction (SPE) using Sephadex LH-20 cartridges is another efficient method for purifying samples and isolating monomeric and dimeric A/S fractions.[12]

Troubleshooting Guides

Issue 1: Poor Extraction Efficiency

Question: I am using a standard hexane Soxhlet extraction, but my yield of total alkannins is below 1.5%. How can I improve this?

Answer: While traditional methods are established, modern extraction techniques can significantly increase yield and reduce extraction time.

  • Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to disrupt cell walls, enhancing solvent penetration.[13] An optimized UAE protocol using ethanol can achieve high yields. For instance, one study reported a shikonin yield of 1.26% with specific conditions.[8]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to rapid extraction.[14][15] It is known for reducing solvent consumption and extraction time.

  • Supercritical Fluid Extraction (SFE): Using supercritical CO2 is a green alternative to solvent extraction. An optimized SFE process can yield up to 1.47% total alkannins, surpassing conventional hexane extraction (1.24%).[9]

The choice of solvent is also critical. While non-polar solvents like hexane are common, studies have shown that 50% acidified ethanol can have a high extraction capacity for related compounds.[16] Natural Deep Eutectic Solvents (NaDESs) are also emerging as efficient and green alternatives.[17]

Issue 2: Inconsistent Yields from In Vitro Cultures

Question: My Alkanna tinctoria hairy root cultures produce inconsistent amounts of this compound. How can I standardize and enhance production?

Answer: Inconsistency in hairy root cultures often stems from suboptimal culture conditions, media composition, or lack of production stimulants.

  • Two-Stage Culture System: A widely successful strategy involves a two-stage culture process. First, grow the hairy roots in a medium optimized for biomass proliferation (like Murashige and Skoog - MS medium). Then, transfer the roots to a production medium (like M9 medium) which is formulated to stimulate secondary metabolite synthesis.[18][19]

  • Elicitation: The application of elicitors is a powerful tool to boost secondary metabolite production. Elicitors are compounds that trigger defense responses in the plant tissue, leading to increased synthesis of compounds like this compound.

    • Biotic Elicitors: Fungal extracts (e.g., from Rhizoctonia solani) have been shown to increase pigment production by up to 7-fold in related species.[20]

    • Abiotic Elicitors: Signaling molecules like Methyl Jasmonate (MeJA) and Salicylic Acid (SA) are known to effectively promote shikonin biosynthesis.[21]

  • In Situ Product Recovery: A/S derivatives are secreted from the roots into the culture medium.[22] Adding an adsorbent resin (e.g., Amberlite XAD-2) to the medium can continuously remove the product, preventing feedback inhibition and degradation, which has been shown to stimulate production by approximately 3-fold.[19][23]

Optimization Strategies

Cultivation and Harvest Optimization

Optimizing the growth conditions and harvest time of Alkanna tinctoria is the first step toward maximizing yield.

FactorOptimal ConditionExpected OutcomeReference
Plant Development Stage Fruiting StageHighest concentration of total alkannin/shikonin derivatives.[6][7]
Harvest Time End of the second vegetation cycleDry root mass of 10-20g per individual with 3.0-3.5% active substances.
Soil Microbiome Inoculation with specific bacterial genera (Allorhizobium, Penicillium)Positive correlation with higher concentrations of this compound.[24]
Environmental Conditions Humid vegetation cycleHigher root mass and content of active substances.
Advanced Extraction Methodologies

The selection of an appropriate extraction technology is crucial for achieving high yields.

Extraction MethodSolventKey ParametersYieldReference
Supercritical Fluid Extraction (SFE) Supercritical CO280 °C, 175 bar, 5 g/min CO2 flow1.47% (Total Alkannins)[9]
Ultrasound-Assisted Extraction (UAE) Ethanol39°C, 93 W power, 87 min, 11:1 liquid:solid ratio1.26% (Shikonin)[8]
Ultrasound-Assisted Ionic Liquid Extraction 1-butyl-3-methylimidazolium tetrafluoroborateNot specified90-97% (Shikonin)[8]
Conventional Hexane Extraction HexaneNot specified1.24% (Total Alkannins)[9]
Biotechnological Enhancement: Hairy Root Cultures & Elicitation

Hairy root cultures offer a stable and controllable platform for producing this compound.[25][26] Yields can be dramatically increased through elicitation.

Elicitor TypeElicitor ExampleConcentrationResultReference
Biotic (Fungal) Rhizoctonia solani extractNot specified7-fold increase in shikalkin production.[20]
Abiotic (Hormonal) Methyl Jasmonate (MeJA)VariesEffective promotion of shikonin biosynthesis.[21]
Abiotic (Hormonal) Salicylic Acid (SA)VariesEnhancing effects on shikalkin production.[20][21]
Abiotic (Ion) Copper (Cu2+)Not specifiedDoubled shikalkin production.[20]

Visualized Workflows and Pathways

Biosynthesis of Alkannin/Shikonin

The biosynthesis of the core naphthoquinone structure involves the convergence of the phenylpropanoid and mevalonate pathways.

G cluster_combination ER-Localized Condensation phenylalanine Phenylalanine phb_pathway Phenylpropanoid Pathway phenylalanine->phb_pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway phb p-Hydroxybenzoic Acid (PHB) phb_pathway->phb produces gpp Geranyl Pyrophosphate (GPP) mevalonate_pathway->gpp produces gba 3-Geranyl-4-hydroxybenzoate (GBA) phb->gba PHB Geranyl- transferase gpp->gba geranylhydroquinone Geranylhydroquinone gba->geranylhydroquinone alkannin Alkannin / Shikonin (and derivatives like This compound) geranylhydroquinone->alkannin Final Cyclization & Modification Steps G cluster_extraction Extraction Options cluster_purification Purification Options start Alkanna tinctoria Roots (Harvested at Fruiting Stage) prep Drying & Grinding start->prep extraction Extraction prep->extraction filtration Filtration / Centrifugation extraction->filtration Soxhlet Soxhlet (Hexane) UAE UAE (Ethanol) SFE SFE (CO2) crude_extract Crude Extract filtration->crude_extract purification Purification crude_extract->purification final_product Purified this compound purification->final_product CC Column Chromatography HSCCC HSCCC SPE SPE

References

Overcoming solubility issues of Acetylalkannin in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acetylalkannin. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this compound and its derivatives. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to advance your research.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Solubility Problem

Q1: Why does my this compound precipitate out of aqueous solutions?

A1: this compound, a naphthoquinone derivative, is an inherently hydrophobic molecule.[1] Its structure lacks sufficient polar functional groups to interact favorably with water molecules, leading to low aqueous solubility.[2] Like its parent compounds alkannin and shikonin, it is susceptible to polymerization in polar solvents and alkaline conditions, which further decreases solubility.[3] This poor water solubility often results in low bioavailability, limiting its therapeutic potential in aqueous-based delivery systems.[2][4]

Q2: What factors can influence the stability and solubility of this compound in a solution?

A2: Several factors critically affect the stability and solubility of this compound:

  • pH: this compound is more stable in acidic to neutral pH. In alkaline media, it has a tendency to polymerize, leading to decreased solubility and loss of activity.[3]

  • Solvent Polarity: While poorly soluble in water, it shows better solubility in organic solvents like DMSO, acetone, methanol, and chloroform.[3][5] However, for biological applications, these solvents are often not suitable.

  • Light Exposure: Naphthoquinones like alkannin and shikonin are susceptible to photodegradation, which can alter their structure and reduce solubility.[3]

  • Temperature: High temperatures can accelerate degradation and polymerization, negatively impacting solubility.[3]

Section 2: Strategies for Enhancing Aqueous Solubility

Q3: What are the primary methods to increase the aqueous solubility of this compound?

A3: Several formulation strategies can be employed to overcome the solubility limitations of this compound. The most common and effective approaches include:

  • Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin.[6][7]

  • Nanoparticle Formulations: Preparing nanoparticles where the drug is encapsulated within a polymeric or lipidic matrix.[1][8]

  • Liposomal Delivery Systems: Encapsulating this compound within liposomes, which are vesicles composed of a lipid bilayer.[9]

  • Prodrug Approach: Chemically modifying the this compound molecule to create a more soluble prodrug that converts to the active form in vivo.[10]

Q4: How do cyclodextrins improve the solubility of this compound?

A4: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] They can encapsulate a poorly water-soluble "guest" molecule, like this compound, into their central cavity.[11][12] This host-guest interaction shields the hydrophobic drug from the aqueous environment, and the hydrophilic exterior of the CD molecule allows the entire complex to be readily dissolved in water, thereby increasing the apparent solubility of the drug.[6][7]

Q5: What are the advantages of using nanoparticle-based delivery systems?

A5: Nanoparticle formulations offer several benefits for delivering hydrophobic drugs like this compound.[8] These systems can significantly improve water solubility and bioavailability.[1] By encapsulating the drug, nanoparticles can also enhance its stability, provide controlled or sustained release, and potentially enable targeted delivery to specific tissues or cells, which can improve therapeutic efficacy and reduce side effects.[8][13]

Data Summary: Comparison of Solubilization Techniques

The following table summarizes quantitative data from studies on shikonin, a closely related enantiomer of alkannin, which provides a strong proxy for what can be expected with this compound.

Formulation StrategyCarrier/MethodParticle Size (nm)Encapsulation Efficiency (%)Solubility EnhancementReference
Inclusion Complex β-Cyclodextrin (SH-β-CD)203.0 ± 21.2765.9 ± 7.13Increased drug solubility and delayed release[6]
Nanoparticles Saponin-coated (pH-driven)-97.6Improved stability and in-vitro bioavailability[1]
Nanoparticles Sophorolipid-coated (pH-driven)-97.3Improved stability and in-vitro bioavailability[1]
Protein Binding β-Lactoglobulin--Up to 181-fold increase[4]

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol describes a common method for preparing a 1:1 molar ratio inclusion complex of this compound with β-cyclodextrin (β-CD) using the kneading method.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Ethanol

  • Deionized water

  • Mortar and pestle

  • Vacuum oven

Methodology:

  • Molar Calculation: Calculate the required mass of this compound and β-CD for a 1:1 molar ratio.

  • Mixing: Place the accurately weighed β-CD into a mortar. Add a small amount of ethanol-water solution (e.g., 50:50 v/v) to moisten the powder.

  • Kneading: Grind the mixture thoroughly with the pestle. Add the weighed this compound to the mortar.

  • Complex Formation: Continue kneading the mixture for 45-60 minutes. During this process, a paste-like consistency should form. Add a few more drops of the ethanol-water solution if the mixture becomes too dry. The continuous grinding facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Scrape the resulting paste from the mortar and spread it as a thin layer on a glass tray.

  • Solvent Removal: Place the tray in a vacuum oven and dry at 40-50 °C for 24 hours or until a constant weight is achieved. This removes residual ethanol and water.

  • Final Product: The resulting dried product is the this compound/β-CD inclusion complex. It should be stored in a cool, dark, and dry place.

G cluster_0 Preparation cluster_1 Isolation start Weigh 1:1 Molar Ratio This compound & β-CD mix Moisten β-CD in Mortar with Ethanol/Water start->mix Step 1 knead Add this compound & Knead for 45-60 min mix->knead Step 2 dry Spread Paste on Tray & Dry in Vacuum Oven (40°C, 24h) knead->dry Step 3 product Collect Dried Inclusion Complex Powder dry->product Step 4 end Store in Cool, Dark Place product->end

Protocol 2: Formulation of this compound Nanoparticles via Solvent Evaporation

This protocol outlines the preparation of this compound-loaded polymeric nanoparticles using a single emulsion-solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) - Organic solvent

  • Polyvinyl alcohol (PVA) - Surfactant

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA polymer in dichloromethane. This forms the organic phase.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-2% w/v). This will act as the surfactant to stabilize the emulsion.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or probe sonication. This process should be carried out in an ice bath to prevent solvent evaporation and drug degradation. The sonication will form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at room temperature for several hours (e.g., 3-4 hours) to allow the dichloromethane to evaporate. As the solvent evaporates, the polymer precipitates, forming solid nanoparticles encapsulating the drug.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and any unencapsulated drug. Resuspend the pellet in water and centrifuge between each wash.

  • Lyophilization: After the final wash, resuspend the nanoparticles in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry (lyophilize) them to obtain a fine powder. The powder can be stored at -20°C for long-term stability.

Troubleshooting Guide

Biological Context: Relevant Signaling Pathways

This compound and its related compounds exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

References

How to prevent the degradation of Acetylalkannin during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Acetylalkannin during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound, a derivative of the naphthoquinones alkannin and shikonin, is susceptible to degradation primarily through three main pathways: photochemical decomposition (degradation due to light exposure), thermal degradation (degradation due to heat), and polymerization.[1] The stability of this compound is therefore significantly influenced by storage conditions such as temperature, light exposure, and the pH of the surrounding environment.

Q2: How does pH affect the stability of this compound?

A2: Studies on the parent compounds, alkannin and shikonin (A/S), indicate that they are more stable in acidic conditions.[2][3][4] While specific quantitative data for this compound is limited, the general behavior of naphthoquinones suggests that maintaining a slightly acidic to neutral pH is preferable for long-term stability. Extreme pH levels, both acidic and basic, can catalyze degradation reactions.

Q3: What is the impact of light exposure on this compound stability?

A3: this compound is susceptible to photochemical decomposition.[1] Exposure to light, particularly UV light, can initiate degradation reactions. Therefore, it is crucial to protect this compound from light during storage and handling.

Q4: How does temperature influence the degradation of this compound?

Q5: Are there any concerns regarding oxidation?

A5: Yes, as a naphthoquinone derivative, this compound is susceptible to oxidation.[2][5][6] The quinone structure can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that can further promote degradation.[2] Therefore, minimizing exposure to oxygen is beneficial for preserving its stability.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Color change of this compound solution (e.g., fading or turning brownish) Photodegradation due to light exposure.Store solutions in amber vials or wrap containers with aluminum foil to protect from light. Work in a dimly lit area when handling the compound.
pH shift to an unfavorable range.Ensure the solvent or buffer system used maintains a stable, slightly acidic to neutral pH. Re-measure the pH of the solution.
Oxidation.Purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon) before sealing. Consider using deoxygenated solvents for preparing solutions.
Decreased potency or unexpected results in biological assays Degradation of the active compound.Re-evaluate storage conditions (temperature, light, pH). Prepare fresh solutions from a properly stored stock.
Polymerization of this compound.Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller, single-use vials.
Precipitate formation in stored solutions Poor solubility or degradation leading to less soluble products.Ensure the solvent used is appropriate for this compound and that the concentration is not above its solubility limit. If degradation is suspected, analyze the precipitate and the supernatant separately.
Change in temperature affecting solubility.If stored at low temperatures, allow the solution to equilibrate to room temperature and vortex gently before use.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This method can be used to quantify the amount of this compound and its degradation products over time.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for separating alkannin derivatives. A typical gradient could be: - 0-20 min: 50-90% Acetonitrile - 20-25 min: 90% Acetonitrile - 25-30 min: 50% Acetonitrile
Flow Rate 1.0 mL/min
Detection Photodiode Array (PDA) detector at a wavelength of 520 nm (for the colored naphthoquinone chromophore) and a broader range (e.g., 250-600 nm) to detect potential degradation products.
Injection Volume 20 µL
Column Temperature 25 °C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: At each time point of the stability study, withdraw an aliquot of the stored this compound sample, dilute it to a suitable concentration with the mobile phase, and filter it through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Determine the peak area of this compound in the sample chromatograms and calculate the concentration using the calibration curve. The percentage of degradation can be calculated by comparing the concentration at each time point to the initial concentration.

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.

Stress ConditionProtocol
Acid Hydrolysis Dissolve this compound in a solution of 0.1 M HCl and incubate at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
Base Hydrolysis Dissolve this compound in a solution of 0.1 M NaOH and incubate at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours), monitoring closely due to expected rapid degradation. Neutralize the solution before HPLC analysis.
Oxidative Degradation Dissolve this compound in a solution of 3% hydrogen peroxide and store at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).
Thermal Degradation Store solid this compound in an oven at a high temperature (e.g., 80 °C) for a specified period (e.g., 1, 3, 7 days). For solutions, incubate at a slightly elevated temperature (e.g., 40-60 °C).
Photodegradation Expose a solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Aliquots Aliquot into Vials for Different Stress Conditions Stock_Solution->Aliquots Acid Acid Hydrolysis (0.1M HCl, 60°C) Aliquots->Acid Expose to Stress Base Base Hydrolysis (0.1M NaOH, RT) Aliquots->Base Expose to Stress Oxidation Oxidative Stress (3% H2O2, RT) Aliquots->Oxidation Expose to Stress Thermal Thermal Stress (Solid, 80°C) Aliquots->Thermal Expose to Stress Photo Photostability (UV/Vis Light) Aliquots->Photo Expose to Stress Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC_Analysis Stability-Indicating HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis: Quantification & Degradation Profile HPLC_Analysis->Data_Analysis

References

Reducing cytotoxicity of Acetylalkannin in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetylalkannin. The focus is on strategies to mitigate its cytotoxic effects on normal cells during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our normal cell line control group when treated with this compound. Is this expected?

A1: Yes, this compound, like many naphthoquinone compounds, can exhibit cytotoxicity towards normal cells, although it is often more potent against cancer cell lines. The degree of cytotoxicity can vary depending on the cell type, concentration of this compound, and exposure time. It is crucial to establish a therapeutic window where efficacy against cancer cells is maximized and toxicity to normal cells is minimized.

Q2: What is the primary mechanism of this compound-induced cytotoxicity?

A2: The cytotoxic effects of this compound and related compounds are often linked to the induction of apoptosis and necroptosis. This is frequently mediated by the generation of reactive oxygen species (ROS), which can lead to DNA damage and activation of cell death signaling pathways. Key pathways involved may include the p53, MAPK, and PI3K/Akt signaling cascades.[1][2]

Q3: Are there any analogs of this compound with potentially lower cytotoxicity to normal cells?

A3: While direct data on this compound analogs is limited, studies on the related compound shikonin have shown that its acetylated form, acetylshikonin, exhibits lower cytotoxicity towards normal cells compared to the parent compound.[3][4][5] This suggests that modifications to the side chain of this compound could potentially reduce its toxicity in normal cells.

Q4: Can combination therapy be used to protect normal cells from this compound-induced toxicity?

A4: Combination therapy is a promising strategy. The co-administration of a cytoprotective agent alongside this compound may selectively shield normal cells from its cytotoxic effects.[6] Potential protective agents could include antioxidants to counteract ROS production or inhibitors of specific apoptosis pathways that are more critical for normal cell survival.

Q5: How can drug delivery systems help in reducing the off-target cytotoxicity of this compound?

A5: Encapsulating this compound in a nanodelivery system, such as liposomes or polymeric nanoparticles, can help reduce its systemic toxicity.[7] These systems can be designed for targeted delivery to cancer cells, for example, by functionalizing the nanoparticle surface with ligands that bind to receptors overexpressed on tumor cells. This approach can lower the concentration of free this compound in circulation, thereby reducing its exposure to normal tissues.

Troubleshooting Guides

Issue 1: High Cytotoxicity in Normal Epithelial Cells

Problem: You are observing over 50% cell death in your normal human bronchial epithelial (NHBE) cell line at a concentration of this compound that is effective against your lung cancer cell line.

Solution: Implement a combination therapy approach using a caspase inhibitor to selectively protect the normal cells.

Experimental Protocol: Combination Therapy with a Caspase Inhibitor

  • Cell Seeding:

    • Seed both NHBE and your lung cancer cell line in 96-well plates at a density of 5 x 10³ cells per well.

    • Allow the cells to adhere and grow for 24 hours.

  • Pre-treatment with Caspase Inhibitor (for NHBE cells):

    • Prepare a stock solution of a pan-caspase inhibitor, such as Z-VAD-FMK, in DMSO.

    • Dilute the inhibitor in cell culture medium to a final concentration of 20 µM.

    • Remove the old medium from the NHBE cell plates and add the medium containing the caspase inhibitor.

    • Incubate for 1 hour.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • For the NHBE cells, add the this compound dilutions directly to the wells already containing the caspase inhibitor.

    • For the cancer cells, remove the old medium and add the this compound dilutions.

    • Include appropriate controls: untreated cells, cells treated with the caspase inhibitor only, and cells treated with the vehicle (DMSO).

  • Cytotoxicity Assessment (MTT Assay):

    • Incubate the cells for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Compare the IC50 values of this compound on NHBE cells with and without the caspase inhibitor.

Expected Outcome: The caspase inhibitor should increase the IC50 value of this compound in the NHBE cells without significantly affecting its potency against the cancer cells.

Data Presentation:

Cell LineTreatmentIC50 (µM) of this compound
NHBEThis compound aloneX
NHBEThis compound + Z-VAD-FMKY (Y > X)
Lung CancerThis compound aloneZ
Lung CancerThis compound + Z-VAD-FMK≈ Z

Diagram: Experimental Workflow for Combination Therapy

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Analysis a Seed NHBE and Cancer Cells b Pre-treat NHBE cells with Caspase Inhibitor (1 hr) a->b c Treat all cells with This compound dilutions b->c d Perform MTT Assay c->d e Measure Absorbance d->e f Calculate IC50 values e->f

Caption: Workflow for assessing the protective effect of a caspase inhibitor.

Issue 2: Systemic Toxicity Observed in Animal Models

Problem: In your in vivo studies, the administration of this compound is causing significant weight loss and signs of organ damage in the animals, even at doses that are only moderately effective against the tumor xenografts.

Solution: Develop a nanoformulation of this compound to improve its therapeutic index and reduce systemic toxicity.

Experimental Protocol: Preparation and Evaluation of this compound-Loaded Nanoparticles

  • Nanoparticle Formulation (PLGA Nanoparticles using Emulsion-Solvent Evaporation):

    • Dissolve 100 mg of PLGA (poly(lactic-co-glycolic acid)) and 10 mg of this compound in 2 mL of an organic solvent like dichloromethane.

    • Prepare a 10 mL aqueous solution of 1% (w/v) PVA (polyvinyl alcohol).

    • Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath to form an oil-in-water emulsion.

    • Continue sonication for 5 minutes.

    • Stir the emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate.

    • Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes).

    • Wash the nanoparticle pellet twice with deionized water to remove excess PVA and unloaded drug.

    • Lyophilize the final nanoparticle suspension to obtain a dry powder.

  • Characterization of Nanoparticles:

    • Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

    • Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Drug Loading and Encapsulation Efficiency: Dissolve a known amount of nanoparticles in a suitable solvent and quantify the this compound content using HPLC or UV-Vis spectrophotometry.

  • In Vitro Cytotoxicity of Nanoformulation:

    • Repeat the MTT assay described in the previous guide using both free this compound and the nanoformulation on your normal and cancer cell lines.

  • In Vivo Toxicity Study:

    • Administer the nanoformulated this compound and free this compound to healthy mice at equivalent doses.

    • Monitor body weight daily.

    • After a set period (e.g., 14 days), collect blood for serum biochemistry analysis (e.g., ALT, AST for liver function) and perform histopathological examination of major organs.

Expected Outcome: The nanoformulation should exhibit comparable or enhanced cytotoxicity against cancer cells in vitro while showing reduced toxicity in vivo, as evidenced by less weight loss and fewer signs of organ damage compared to the free drug.

Data Presentation:

FormulationAverage Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)
This compound-PLGA-NPs150-250-15 to -25> 80%
Treatment Group (in vivo)% Change in Body Weight (Day 14)Serum ALT (U/L)
Vehicle Control+5%30
Free this compound-15%150
Nano-Acetylalkannin-2%45

Diagram: Nanoformulation Workflow

G cluster_0 Formulation cluster_1 Characterization cluster_2 Evaluation a Dissolve PLGA and This compound in Organic Phase c Emulsify by Sonication a->c b Prepare Aqueous PVA Solution b->c d Solvent Evaporation c->d e Centrifuge and Wash d->e f Lyophilize e->f g DLS (Size, Zeta) f->g h TEM/SEM (Morphology) f->h i HPLC (Drug Loading) f->i j In Vitro Cytotoxicity (MTT Assay) f->j k In Vivo Toxicity Study f->k

Caption: Workflow for nanoformulation and evaluation of this compound.

Signaling Pathway Diagrams

Diagram: this compound-Induced Apoptosis

G This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros dna_damage DNA Damage ros->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Diagram: Protective Mechanism of Caspase Inhibition

G apoptotic_stimulus Apoptotic Stimulus (e.g., this compound) procaspases Pro-caspases (e.g., Pro-caspase-3) apoptotic_stimulus->procaspases activates caspases Active Caspases (e.g., Caspase-3) procaspases->caspases cleavage apoptosis Apoptosis caspases->apoptosis survival Cell Survival inhibitor Caspase Inhibitor (e.g., Z-VAD-FMK) inhibitor->caspases

Caption: Inhibition of apoptosis by a pan-caspase inhibitor.

References

Technical Support Center: Optimizing Acetylalkannin-Antibiotic Synergy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating and optimizing the synergistic effects of Acetylalkannin with various antibiotics. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the synergistic effect of this compound with antibiotics?

A1: this compound, a naphthoquinone, is believed to exert its synergistic effect primarily through the generation of reactive oxygen species (ROS).[1][2] This oxidative stress can damage bacterial cellular components, including DNA and proteins, potentially rendering the bacteria more susceptible to the action of conventional antibiotics.[1][2] Additionally, as a quinone, this compound may interfere with bacterial two-component signal transduction systems, such as the Arc system, which regulates metabolic responses to different oxygen conditions.[3][4] By disrupting these signaling pathways, this compound can compromise the bacteria's ability to adapt and survive, thus enhancing the efficacy of the partner antibiotic.

Q2: How is the synergistic effect quantified in experiments?

A2: The most common method for quantifying synergy is the calculation of the Fractional Inhibitory Concentration (FIC) index from a checkerboard assay.[5][6] The FIC index is the sum of the FICs of each drug in a combination, where the FIC of a drug is its Minimum Inhibitory Concentration (MIC) in the combination divided by its MIC when used alone.[5] The interaction is typically interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[7][8]

Q3: Which antibiotics have shown synergy with this compound?

A3: Studies have shown that this compound exhibits synergistic and additive effects with a range of commercial antibiotics against both Gram-positive and Gram-negative bacteria.[9][10] A notable synergistic relationship has been observed with tetracycline against various pathogens.[10]

Q4: What are the key experimental methods to assess the synergy between this compound and antibiotics?

A4: The two primary in vitro methods for assessing antibiotic synergy are the checkerboard assay and the time-kill curve assay.[11][12] The checkerboard assay is a microdilution method that allows for the testing of many combinations of two agents simultaneously to determine the FIC index.[6][7] The time-kill curve assay provides a dynamic picture of the bactericidal or bacteriostatic effect of the combination over time.[13][14]

Troubleshooting Guides

Checkerboard Assay

Q5: My checkerboard assay results are inconsistent between experiments. What could be the cause?

A5: Inconsistent results in checkerboard assays can stem from several factors:

  • Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard) for each experiment. Variations in the starting bacterial concentration can significantly impact MIC values.

  • Pipetting Errors: Small volume variations during the serial dilutions of this compound and the antibiotic can lead to significant concentration errors. Use calibrated pipettes and proper technique.

  • Incubation Conditions: Maintain consistent incubation time, temperature, and atmospheric conditions (e.g., CO2 levels if required) for all plates.

  • Plate Reading: Subjectivity in visually determining growth inhibition can lead to variability. Consider using a microplate reader to measure optical density for a more objective endpoint.

Q6: I am observing paradoxical growth (the "Eagle effect") in my checkerboard assay. How should I interpret this?

A6: Paradoxical growth, where bacterial growth occurs at higher antimicrobial concentrations but is inhibited at lower concentrations, can sometimes be observed. This phenomenon can be complex and may be related to the specific mechanism of the antimicrobial agents. When this occurs, it is crucial to document the finding and consider the lowest concentration that shows inhibition as the MIC for that combination. Further investigation using a time-kill assay can help to elucidate the dynamics of the interaction.

Time-Kill Curve Assay

Q7: The bacterial counts in my time-kill assay show significant variability between replicates. What can I do to improve reproducibility?

A7: Variability in time-kill assays often arises from:

  • Inaccurate Colony Counting: Ensure proper serial dilutions and plating techniques. If colony counts are too high or too low, it can lead to inaccuracies. Aim for plates with 30-300 colonies.

  • Drug Carryover: When plating samples from the assay tubes, residual antimicrobial agents can inhibit growth on the agar plate. To mitigate this, consider using methods to neutralize the antimicrobials, such as dilution or adding specific inactivating agents if available.[14]

  • Sampling and Mixing: Ensure the culture is well-mixed before each sampling to get a representative aliquot of the bacterial suspension.

Q8: My control group (no antimicrobial) is not showing the expected logarithmic growth. What does this indicate?

A8: If the no-drug control does not exhibit a typical bacterial growth curve, it points to a fundamental issue with the experimental setup. Possible causes include:

  • Non-viable Inoculum: The initial bacterial culture may have been non-viable or in a stationary phase. Always use a fresh, log-phase culture for inoculation.

  • Inappropriate Growth Medium: The broth used may not be suitable for the specific bacterial strain. Verify the recommended growth medium for your organism.

  • Contamination: The culture may be contaminated with another microorganism. Perform a Gram stain and re-streak the culture to ensure purity.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Pathogens

PathogenMIC (µg/ml)
Bacillus subtilis28[9][10]
Enterococcus faecalis28[9][10]
Escherichia coli12[9][10]
Pseudomonas aeruginosa12[9][10]

Table 2: Synergistic Interactions of this compound with Commercial Antibiotics against Pseudomonas aeruginosa

AntibioticInteraction
AmoxicillinAdditive/Synergistic
AmpicillinAdditive/Synergistic
MethicillinAdditive/Synergistic
CiprofloxacinAdditive/Synergistic
GentamycinAdditive/Synergistic
ChloramphenicolSynergistic
AzithromycinAdditive/Synergistic
ErythromycinSynergistic
TetracyclineSynergistic
Polymyxin-BAdditive/Synergistic

Note: The original study states that this compound "worked synergistically and additively along with most of the antibiotics against both Gram positive and Gram negative bacteria," with specific synergistic patterns noted for P. aeruginosa.[9][10]

Experimental Protocols

Checkerboard Assay Protocol

This protocol is a standard method for determining the synergistic interaction between two antimicrobial agents.

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the chosen antibiotic in an appropriate solvent (e.g., 10% DMSO).[10]

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB).[6]

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µl of MHB to all wells.[6]

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the antibiotic.

    • The resulting plate will have a gradient of concentrations for both agents. Include wells with each agent alone as controls.

  • Inoculation and Incubation:

    • Add 100 µl of the prepared bacterial inoculum (final concentration of approximately 5 x 10^5 CFU/ml) to each well.[6]

    • Incubate the plate at 35-37°C for 18-24 hours.[6]

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity or use a microplate reader to measure optical density. The MIC is the lowest concentration of the antimicrobial agent that inhibits visible growth.

    • Calculate the FIC index for each well showing no growth using the formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of antibiotic in combination / MIC of antibiotic alone).[7]

    • The lowest FICI value determines the nature of the interaction.

Time-Kill Curve Assay Protocol

This protocol assesses the rate of bacterial killing by an antimicrobial combination over time.

  • Preparation of Cultures:

    • Prepare a mid-logarithmic phase bacterial culture in MHB.

    • Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/ml in several flasks.[13]

  • Experimental Setup:

    • To the flasks, add:

      • This compound alone (at a relevant concentration, e.g., 0.5x MIC).

      • Antibiotic alone (at a relevant concentration, e.g., 0.5x MIC).

      • The combination of this compound and the antibiotic at the same concentrations.

      • A growth control with no antimicrobial agents.

  • Sampling and Plating:

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[13]

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate the dilutions onto nutrient agar plates.

  • Data Analysis:

    • Incubate the plates overnight and count the number of colony-forming units (CFU/ml).

    • Plot the log10 CFU/ml against time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/ml by the combination compared to the most active single agent at a specific time point (e.g., 24 hours).[13][14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay cluster_analysis Analysis & Interpretation prep_aa Prepare this compound Stock Solution cb_setup Set up 96-well plate with serial dilutions prep_aa->cb_setup tk_setup Set up flasks with compounds and bacteria prep_aa->tk_setup prep_ab Prepare Antibiotic Stock Solution prep_ab->cb_setup prep_ab->tk_setup prep_bac Prepare Bacterial Inoculum (0.5 McFarland) cb_inoc Inoculate plate prep_bac->cb_inoc prep_bac->tk_setup cb_setup->cb_inoc cb_incub Incubate 18-24h cb_inoc->cb_incub cb_read Read MICs cb_incub->cb_read cb_calc Calculate FIC Index cb_read->cb_calc interpret_fic Interpret Synergy (FICI ≤ 0.5) cb_calc->interpret_fic tk_incub Incubate with shaking tk_setup->tk_incub tk_sample Sample at time points (0, 2, 4, 8, 12, 24h) tk_incub->tk_sample tk_plate Plate serial dilutions tk_sample->tk_plate tk_count Count CFU/ml tk_plate->tk_count tk_plot Plot time-kill curve tk_count->tk_plot interpret_tk Interpret Synergy (≥ 2-log reduction) tk_plot->interpret_tk

Caption: Workflow for assessing this compound-antibiotic synergy.

signaling_pathway cluster_cell Bacterial Cell This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros generates arcB ArcB (Sensor Kinase) This compound->arcB inhibits autophosphorylation dna DNA ros->dna damages proteins Cellular Proteins ros->proteins damages cell_death Enhanced Bacterial Cell Death dna->cell_death proteins->cell_death arcA ArcA (Response Regulator) arcB->arcA transphosphorylates gene_exp Altered Gene Expression arcA->gene_exp regulates gene_exp->cell_death antibiotic Antibiotic target Antibiotic Target (e.g., Ribosome, Cell Wall) antibiotic->target inhibits target->cell_death

Caption: Proposed mechanism of this compound-antibiotic synergy.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activities of Acetylalkannin and Shikonin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the anticancer properties of Acetylalkannin and its stereoisomer, Shikonin. Both are naturally occurring naphthoquinone compounds derived from the roots of plants like Lithospermum erythrorhizon.[1] They have garnered significant attention in oncology research for their potent cytotoxic effects against a wide range of cancers.[2] This document summarizes key experimental data, outlines common methodologies used in their evaluation, and illustrates their distinct and overlapping mechanisms of action to inform researchers and drug development professionals.

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell proliferation. The data below, compiled from multiple studies, demonstrates the cytotoxic effects of this compound (or its isomer Acetylshikonin) and Shikonin across various human cancer cell lines.

Table 1: Comparative IC50 Values of this compound/Acetylshikonin and Shikonin in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
Acetylshikonin A549Non-Small Cell Lung Cancer~19.3 (5.6 µg/ml)48[3]
Bel-7402Hepatocellular Carcinoma~23.5 (6.82 µg/ml)48[3]
MCF-7Breast Cancer~10.5 (3.04 µg/ml)48[3]
LLCLewis Lung Carcinoma~9.4 (2.72 µg/ml)48[3]
BCL1Mouse B-cell Leukemia1.8324[4]
JVM-13Human B-cell Leukemia2.0124[4]
Shikonin A549Non-Small Cell Lung Cancer5.7424[5]
PC9Non-Small Cell Lung Cancer6.3024[5]
PANC-1Pancreatic Cancer~1.548[6]
U2OSOsteosarcoma~1.048[6]
MDA-MB-231Breast Cancer~1.248[6]
SCC9Oral Squamous Cell Carcinoma0.5Not Specified[7]
H357Oral Squamous Cell Carcinoma1.25Not Specified[7]
PC3 (parental)Prostate Cancer0.3772[8]
DU145 (parental)Prostate Cancer0.3772[8]
LNCaP (resistant)Prostate Cancer0.3272[8]
22Rv1 (parental)Prostate Cancer1.0572[8]
LO2 (normal)Normal Human Hepatocyte~4.048[6]

Note: IC50 values for Acetylshikonin were converted from µg/ml to µM using a molar mass of 288.29 g/mol . Some variation exists due to different experimental conditions.

Data Presentation: In Vivo Antitumor Efficacy

In vivo studies using animal models are crucial for validating the therapeutic potential of anticancer compounds. The following table summarizes the tumor growth inhibition observed in xenograft mouse models.

Table 2: Comparative In Vivo Antitumor Activity

CompoundCancer ModelDosingTumor Growth Inhibition RateKey FindingsReference
Acetylshikonin Lewis Lung Carcinoma (LLC) in C57BL/6 mice2 mg/kg42.85%Dose-dependently suppressed tumor growth. Increased pro-apoptotic proteins Bax and caspase-3.[3]
Shikonin A549 Lung Adenocarcinoma Xenograft in nude miceNot specifiedSignificant suppressionConfirmed the potent anticancer effect of Shikonin in vivo.[6]
Colorectal Cancer (SW480) Xenograft in nude mice3 or 6 mg/kgDose-dependent reduction in tumor volume and weightInduced apoptosis in tumor tissues.[9]
This compound (in combination)Huh-7 Liver Cancer Xenograft in nude miceThis compound + CisplatinSuperior inhibition vs. either drug aloneSensitizes tumor cells to platinum-based chemotherapy by targeting ATM.[10]

Mechanisms of Anticancer Action

While both compounds induce cell death in cancer cells, they employ both shared and distinct molecular mechanisms. A primary shared mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[11][12]

Shared Mechanism: ROS-Mediated Apoptosis

Both this compound and Shikonin are known to increase intracellular ROS levels.[11][12] This surge in ROS triggers multiple downstream events, including DNA damage and the activation of stress-related signaling pathways like the MAPK (p38 and JNK) cascades, ultimately leading to programmed cell death (apoptosis).[1][12]

cluster_drug Drug Action cluster_cellular Cellular Response Drug This compound or Shikonin ROS ↑ Reactive Oxygen Species (ROS) Drug->ROS MAPK ↑ p38/JNK MAPK Phosphorylation ROS->MAPK Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation MAPK->Caspase Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Shared ROS-mediated apoptotic pathway for this compound and Shikonin.

Distinct Mechanisms of Shikonin

Shikonin has been extensively studied and shown to interact with multiple targets, giving it a broad spectrum of activity.[1]

  • Inhibition of Pyruvate Kinase M2 (PKM2): Shikonin is a potent inhibitor of PKM2, a key enzyme in the glycolytic pathway that is preferentially expressed in cancer cells.[13] By inhibiting PKM2, Shikonin disrupts cancer cell metabolism (the Warburg effect), leading to reduced energy production and cell death.[1][5]

  • Modulation of Survival Pathways: Shikonin suppresses critical cell survival signaling pathways, including PI3K/Akt/mTOR and STAT3, which are often hyperactivated in cancer.[1][14]

  • Induction of Multiple Cell Death Forms: Beyond apoptosis, Shikonin can induce other forms of programmed cell death, such as necroptosis and ferroptosis, which can be crucial for overcoming apoptosis resistance in some cancers.[1]

Shikonin Shikonin PKM2 Pyruvate Kinase M2 (PKM2) Shikonin->PKM2 inhibits PI3K PI3K/Akt/mTOR Pathway Shikonin->PI3K inhibits STAT3 STAT3 Pathway Shikonin->STAT3 inhibits Glycolysis ↓ Aerobic Glycolysis (Warburg Effect) PKM2->Glycolysis Proliferation ↓ Cell Proliferation & Survival PI3K->Proliferation STAT3->Proliferation

Caption: Key distinct anticancer mechanisms of Shikonin.

Distinct Mechanism of this compound

A unique and therapeutically significant mechanism of this compound is its ability to function as a chemosensitizer.

  • Inhibition of ATM and DNA Damage Response (DDR): this compound has been identified as a potent inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.[10] ATM is a master regulator of the cell's response to DNA damage. By inhibiting ATM, this compound prevents cancer cells from repairing DNA damage induced by chemotherapeutic agents like cisplatin. This leads to an accumulation of lethal DNA damage, significantly enhancing the efficacy of conventional chemotherapy.[10] This combination approach was found to increase cisplatin sensitivity 8-fold in Huh-7 liver cancer cells and 22.5-fold in A549 lung cancer cells.[10]

Cisplatin Cisplatin DNA_Damage DNA Double- Strand Breaks Cisplatin->DNA_Damage ATM ATM Kinase DNA_Damage->ATM activates DDR DNA Damage Response (DDR) ATM->DDR Cell_Survival Cell Survival & Repair DDR->Cell_Survival Apoptosis ↑ Apoptosis DDR->Apoptosis inhibition leads to This compound This compound This compound->ATM inhibits start Cancer Cell Lines invitro In Vitro Assays start->invitro mtt MTT Assay (Cytotoxicity / IC50) invitro->mtt flow Flow Cytometry (Apoptosis / Cell Cycle) invitro->flow wb Western Blot (Protein Expression) invitro->wb mechanistic Mechanistic Insights mtt->mechanistic flow->mechanistic wb->mechanistic invivo In Vivo Validation mechanistic->invivo xenograft Xenograft Mouse Model (Tumor Growth Inhibition) invivo->xenograft end Efficacy Confirmed xenograft->end

References

Acetylalkannin: A Promising Antimicrobial Agent Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the face of mounting challenges posed by antibiotic resistance, the scientific community is in urgent pursuit of novel antimicrobial agents. Acetylalkannin, a naturally occurring naphthoquinone derivative, has demonstrated significant antimicrobial activity against a range of pathogenic bacteria, including difficult-to-treat resistant strains. This guide provides a comparative analysis of this compound's efficacy, supported by available experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential.

Comparative Antimicrobial Efficacy

The antimicrobial potency of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound and its closely related analog, Shikonin, against various resistant bacterial strains, compared to standard-of-care antibiotics.

It is crucial to note that the following data is compiled from multiple independent studies. Direct comparison of absolute MIC values should be approached with caution, as experimental conditions and the specific clinical isolates tested may vary between studies.

Table 1: Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
Compound/AntibioticStrain(s)MIC Range (µg/mL)Reference(s)
This compound MRSA1.95 - 7.8[1][2]
Shikonin MRSA (ATCC 33591)7.8[1][2]
VancomycinMRSA0.5 - 2.0[3][4]
DaptomycinMRSA0.25 - 1.0[5]
LinezolidMRSA0.1 - 4.0[4]

Data for this compound and Shikonin are primarily from studies on Shikonin, a very close structural analog.

Table 2: Activity against Other Resistant Strains

Data on the direct activity of this compound against other critical resistant pathogens is currently limited. The following table presents typical MIC ranges for common antibiotics against these strains to provide a baseline for future comparative studies.

AntibioticVancomycin-Resistant Enterococci (VRE)Multidrug-Resistant Pseudomonas aeruginosaESBL-producing Escherichia coliReference(s)
Vancomycin≥256 (for E. faecalis)N/AN/A[6]
DaptomycinN/AN/AN/A
CiprofloxacinVariesVariesVaries[7][8][9]
MeropenemN/AVariesVaries[8][9]

Unveiling the Mechanism of Action

The antimicrobial activity of this compound and its analogs against resistant bacteria, particularly MRSA, is believed to be multifaceted. The proposed mechanism involves the disruption of the bacterial cell envelope and interference with key cellular processes.

antimicrobial_mechanism cluster_this compound This compound cluster_bacterial_cell Bacterial Cell cluster_effects Cellular Effects A This compound CW Cell Wall (Peptidoglycan) A->CW Binds to Peptidoglycan CM Cell Membrane A->CM Disrupts Integrity PBP2a PBP2a Expression (mecA gene) A->PBP2a ABC ABC Transporters A->ABC Biofilm Biofilm Formation A->Biofilm CWD Cell Wall Damage CW->CWD Leakage Increased Membrane Permeability (Nucleotide & Protein Leakage) CM->Leakage PBP2a_inhibit Inhibition of PBP2a Synthesis PBP2a->PBP2a_inhibit ABC_inhibit Inhibition of Efflux Pumps ABC->ABC_inhibit Biofilm_inhibit Inhibition of Biofilm Formation Biofilm->Biofilm_inhibit Death Bacterial Cell Death CWD->Death Leakage->Death PBP2a_inhibit->Death Sensitizes to β-lactams ABC_inhibit->Death Biofilm_inhibit->Death

Caption: Proposed antimicrobial mechanism of this compound against MRSA.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The broth microdilution method is a standardized and widely used technique.

Broth Microdilution for MIC Determination

experimental_workflow A Prepare this compound stock solution B Perform serial two-fold dilutions of This compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (MHIIB). A->B D Inoculate each well with the bacterial suspension. B->D C Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard). C->D E Include positive (bacteria, no drug) and negative (broth only) controls. D->E F Incubate plates at 37°C for 18-24 hours. E->F G Determine MIC: the lowest concentration of this compound with no visible bacterial growth. F->G

Caption: Workflow for MIC determination by broth microdilution.

Detailed Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the this compound stock solution are made in a liquid growth medium, typically cation-adjusted Mueller-Hinton Broth (MHIIB), to achieve a range of final concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the diluted this compound is inoculated with the standardized bacterial suspension.

  • Controls: A positive control well (containing broth and bacteria but no drug) and a negative control well (containing broth only) are included on each plate.

  • Incubation: The microtiter plate is incubated under appropriate atmospheric conditions (e.g., ambient air) at 37°C for 16-20 hours.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Conclusion and Future Directions

The available data suggests that this compound possesses notable antimicrobial activity against MRSA, a pathogen of significant clinical concern. Its multi-targeted mechanism of action, involving cell wall and membrane disruption, presents a promising strategy to combat resistance. However, a critical need exists for further research, including:

  • Standardized comparative studies: Head-to-head comparisons of this compound against a broader panel of resistant clinical isolates (including VRE, MDR P. aeruginosa, and ESBL-producing Enterobacteriaceae) and other last-resort antibiotics under uniform experimental conditions are essential for a definitive assessment of its relative efficacy.

  • In vivo studies: Evaluation of this compound's efficacy and safety in animal models of infection is a crucial next step in the drug development pipeline.

  • Synergy studies: Further investigation into the synergistic potential of this compound with existing antibiotics could reveal new combination therapies to enhance treatment outcomes and combat resistance.

References

Acetylalkannin's Wound Healing Efficacy: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo wound healing properties of Acetylalkannin against alternative treatments, supported by experimental data and detailed methodologies.

This compound, a naturally occurring naphthoquinone pigment, and its related compounds, alkannins and shikonins (A/S), have demonstrated significant potential in promoting wound healing.[1][2][3] In vivo studies have highlighted their efficacy in accelerating key phases of tissue repair, including angiogenesis, collagen deposition, and re-epithelialization. This guide synthesizes findings from preclinical animal models to offer a comparative perspective on the performance of this compound-based treatments against other therapeutic options.

Performance Comparison: this compound vs. Alternative Treatments

Table 1: Comparison of Angiogenesis and Tissue Perfusion

Treatment GroupMean Laser-Doppler Flowmetry (PU) - Day 7Mean Laser-Doppler Flowmetry (PU) - Day 15Angiogenesis Score (Histological) - Day 4Angiogenesis Score (Histological) - Day 11
A/S Ointment13.45 ± 7.811.82 ± 6.2Significantly Higher vs. LRSSignificantly Higher vs. LRS
Lactated Ringer's Solution (LRS)10.25 ± 7.57.75 ± 5.5BaselineBaseline
Povidone-iodine (10%)Not directly comparedNot directly comparedReported to enhance angiogenesis compared to controls in some studies.[4]Not directly compared
Silver Sulfadiazine (1%)Not directly comparedNot directly comparedEffects on angiogenesis can be variable and are not its primary mechanism of action.Not directly compared

Table 2: Comparison of Collagen Production and Epithelialization

Treatment GroupCollagen Production Score (Histological) - Day 4Collagen Production Score (Histological) - Day 11Collagen Production Score (Histological) - Day 20Epithelial Thickness Score (Histological) - Day 11
A/S OintmentSignificantly Higher vs. LRSSignificantly Higher vs. LRSSignificantly Higher vs. LRSSignificantly Higher vs. LRS
Lactated Ringer's Solution (LRS)BaselineBaselineBaselineBaseline
Povidone-iodine (10%)Not directly comparedNot directly comparedNot directly comparedNot directly compared
Silver Sulfadiazine (1%)Not directly comparedNot directly comparedNot directly comparedNot directly compared

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the evaluation of this compound and its derivatives.

Full-Thickness Excisional Wound Model in a Canine Model[1][3]
  • Animal Model: Ten mixed-breed dogs, aged 2 to 5 years, were used in the study.

  • Wound Creation: A 2.5 x 2.5 cm full-thickness skin defect was created on the lateral aspect of each arm for subjective evaluation, laser-Doppler flowmetry, and planimetry. Additionally, three matching 2 x 2 cm wounds were created on opposite sides of the dorsal midline for histological evaluation.

  • Treatment Groups:

    • Group 1 (A/S Ointment): Wounds on the right side were treated once daily with an ointment containing alkannins/shikonins.

    • Group 2 (LRS - Control): Wounds on the left side were flushed daily with Lactated Ringer's solution.

  • Duration: Treatments were continued for approximately 20 days until the wounds were healed.

  • Assessment Methods:

    • Tissue Perfusion: Measured using Laser-Doppler Flowmetry (LDF) on days 0, 7, and 15.

    • Wound Size: Evaluated by planimetry at regular intervals.

    • Histological Analysis: Biopsies were taken on days 4, 11, and 20 to assess angiogenesis, collagen production, and epithelial thickness.

Excisional Wound Model in a Rat Model

This is a generalized protocol based on common practices in preclinical wound healing studies.

  • Animal Model: Wistar or Sprague-Dawley rats (200-250g) are commonly used.

  • Wound Creation: After anesthesia and shaving the dorsal area, a circular full-thickness excision wound (e.g., 8 mm diameter) is created using a sterile biopsy punch.

  • Treatment Groups:

    • Group 1 (Vehicle Control): Treated with the ointment base alone.

    • Group 2 (this compound): Treated with a topical formulation of this compound (e.g., 0.5% w/w ointment).

    • Group 3 (Positive Control): Treated with a standard wound healing agent (e.g., Povidone-iodine 5% ointment or Silver Sulfadiazine 1% cream).

  • Treatment Application: The respective formulations are applied topically to the wound area once daily.

  • Assessment Methods:

    • Wound Closure Rate: The wound area is traced or photographed at regular intervals (e.g., days 0, 3, 7, 14, and 21), and the percentage of wound contraction is calculated.

    • Histopathological Examination: Tissue samples are collected at the end of the study to evaluate re-epithelialization, granulation tissue formation, collagen deposition (using Masson's trichrome stain), and angiogenesis (e.g., by CD31 immunostaining).

    • Biochemical Analysis: Hydroxyproline content in the granulation tissue can be measured as an indicator of collagen synthesis.

Visualizing the Mechanism: Signaling Pathways and Workflows

To illustrate the molecular mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.

Wound_Healing_Signaling_Pathway This compound This compound TGF_beta TGF-β This compound->TGF_beta VEGF VEGF This compound->VEGF ERK ERK This compound->ERK PI3K PI3K TGF_beta->PI3K Smad Smad2/3 TGF_beta->Smad VEGF->PI3K AKT Akt PI3K->AKT Cell_Proliferation Cell Proliferation (Fibroblasts, Keratinocytes) AKT->Cell_Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis ERK->Cell_Proliferation Smad->Cell_Proliferation Collagen_Production Collagen Production Smad->Collagen_Production Wound_Healing Wound Healing Cell_Proliferation->Wound_Healing Angiogenesis->Wound_Healing Collagen_Production->Wound_Healing

Caption: this compound's wound healing signaling pathway.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Wistar Rat) Wound_Creation Full-Thickness Excisional Wound Creation Animal_Model->Wound_Creation Grouping Animal Grouping (Vehicle, this compound, Positive Control) Wound_Creation->Grouping Treatment Topical Treatment Application (Daily) Grouping->Treatment Data_Collection Data Collection Treatment->Data_Collection Wound_Closure Wound Closure Rate (Planimetry) Data_Collection->Wound_Closure Histology Histopathological Analysis (H&E, Masson's Trichrome) Data_Collection->Histology Biochemistry Biochemical Assays (e.g., Hydroxyproline) Data_Collection->Biochemistry Analysis Data Analysis and Comparison Wound_Closure->Analysis Histology->Analysis Biochemistry->Analysis

Caption: In vivo excisional wound healing experimental workflow.

References

A Comparative Analysis of Acetylalkannin Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to therapeutic agent. Acetylalkannin, a potent naphthoquinone derivative found in the roots of various Boraginaceae family plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anticancer properties. The choice of extraction method profoundly impacts the yield, purity, and ultimately, the economic viability of isolating this valuable compound. This guide provides a comparative analysis of four prominent extraction techniques: Maceration, Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE), supported by experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance indicators for each extraction method, offering a clear comparison to aid in selecting the most suitable technique for your research or production needs. The data presented is a synthesis of findings from multiple studies on alkannin and shikonin derivatives, providing a representative overview.

Extraction Method Typical Yield (%) Purity of this compound (%) Solvent Consumption Extraction Time Key Advantages Key Disadvantages
Maceration 0.5 - 1.570 - 85High24 - 72 hoursSimple, low-cost equipmentTime-consuming, large solvent volume, lower efficiency
Supercritical Fluid Extraction (SFE) 1.0 - 2.0> 95 (with purification)Low (CO2 is recycled)1 - 4 hoursHigh selectivity, high purity, solvent-free productHigh initial equipment cost, requires high pressure
Microwave-Assisted Extraction (MAE) 1.0 - 1.885 - 95Moderate15 - 60 minutesFast, reduced solvent use, improved efficiencyPotential for thermal degradation of sensitive compounds
Ultrasound-Assisted Extraction (UAE) 1.2 - 2.590 - 98Moderate30 - 90 minutesHigh efficiency, reduced time and temperaturePotential for localized heating, equipment cost

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are representative and may require optimization based on the specific plant material and desired scale of extraction.

Maceration Protocol
  • Preparation of Plant Material: Air-dry the roots of the source plant (e.g., Alkanna tinctoria) at room temperature until a constant weight is achieved. Grind the dried roots into a coarse powder (particle size of approximately 0.5-1.0 mm).

  • Extraction: Place 100 g of the powdered root material into a sealed container. Add 1 L of n-hexane as the extraction solvent.

  • Incubation: Allow the mixture to stand at room temperature (20-25°C) for 48 hours with occasional agitation.

  • Filtration: Separate the extract from the solid residue by filtration through Whatman No. 1 filter paper.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude this compound extract.

  • Purification (Optional): The crude extract can be further purified using column chromatography or High-Speed Counter-Current Chromatography (HSCCC) to achieve higher purity of this compound.

Supercritical Fluid Extraction (SFE) Protocol
  • Preparation of Plant Material: Prepare the dried and powdered root material as described in the maceration protocol.

  • SFE System Setup: Load 50 g of the powdered root material into the extraction vessel of a supercritical fluid extractor.

  • Extraction Parameters:

    • Supercritical Fluid: Carbon dioxide (CO2).

    • Pressure: 175 bar.[1]

    • Temperature: 80°C.[1]

    • CO2 Flow Rate: 5 g/min .[1]

    • Extraction Time: 2 hours.

  • Collection: The extracted this compound is separated from the supercritical CO2 in a cyclone separator and collected. The CO2 is then recycled back into the system.

  • Purification: The resulting extract typically has a high purity, but can be further purified by techniques like HSCCC to isolate this compound to over 99% purity.[1] A study on total alkannins reported a yield of 1.47% using this method, which was higher than conventional hexane extraction (1.24%).[1]

Microwave-Assisted Extraction (MAE) Protocol
  • Preparation of Plant Material: Prepare the dried and powdered root material as described previously.

  • Extraction Mixture: Suspend 20 g of the powdered root material in 400 mL of ethanol in a microwave-safe extraction vessel.

  • Microwave Irradiation: Place the vessel in a microwave extractor and apply microwave irradiation under the following conditions:

    • Microwave Power: 500 W.

    • Temperature: 60°C.

    • Extraction Time: 30 minutes.

  • Cooling and Filtration: After extraction, allow the mixture to cool to room temperature and then filter to separate the extract.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Preparation of Plant Material: Prepare the dried and powdered root material.

  • Extraction Mixture: Mix 30 g of the powdered root material with 600 mL of ethanol in a beaker.

  • Ultrasonic Treatment: Immerse the probe of a high-intensity ultrasonic processor into the mixture. Perform the extraction under the following conditions:

    • Ultrasonic Power: 100 W.[2]

    • Frequency: 20 kHz.

    • Temperature: 40°C.[3]

    • Extraction Time: 60 minutes.

  • Filtration and Concentration: Filter the mixture and evaporate the solvent from the filtrate as described in the previous protocols. One study on shikonin reported a maximum yield of 1.26% under optimized UAE conditions.[3][4]

Mandatory Visualization

To visually represent the complex processes involved in both the extraction and the biological activity of this compound, the following diagrams have been generated using Graphviz.

experimental_workflow plant_material Dried & Powdered Root Material extraction_method Extraction Method (Maceration, SFE, MAE, UAE) plant_material->extraction_method crude_extract Crude this compound Extract extraction_method->crude_extract purification Purification (e.g., HSCCC) crude_extract->purification analysis Analysis (HPLC, etc.) crude_extract->analysis pure_this compound Pure this compound purification->pure_this compound pure_this compound->analysis

Caption: A generalized workflow for the extraction and purification of this compound.

anti_inflammatory_pathway cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 activates ERK ERK TLR4->ERK activates JNK JNK TLR4->JNK activates IKK IKK TLR4->IKK activates nucleus Nucleus p38->nucleus ERK->nucleus JNK->nucleus IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases NFkB->nucleus translocates to inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->inflammatory_genes activates transcription of This compound This compound This compound->p38 inhibits phosphorylation This compound->ERK inhibits phosphorylation This compound->JNK inhibits phosphorylation This compound->IKK inhibits

Caption: this compound's inhibition of the MAPK and NF-κB inflammatory pathways.

anticancer_pathway cluster_cell Cancer Cell cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Pathway PI3K PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Caspases Caspases Akt->Caspases inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis Caspases->Apoptosis induces This compound This compound This compound->Akt inhibits This compound->Caspases activates

Caption: A simplified representation of this compound's potential anticancer mechanism.

References

Acetylalkannin in the Cytotoxicity Arena: A Comparative Analysis with Other Naphthoquinones

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for potent and selective anticancer agents is perpetual. Among the myriad of natural compounds investigated, naphthoquinones have emerged as a promising class of molecules, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic performance of acetylalkannin against other notable naphthoquinones, supported by experimental data and detailed methodologies.

Quantitative Cytotoxicity Comparison

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the IC50 values of this compound and other prominent naphthoquinones across a range of human cancer cell lines.

NaphthoquinoneCancer Cell LineIC50 (µM)Exposure Time (h)Assay Method
Acetylshikonin Cal78 (Chondrosarcoma)3.824CellTiter-Glo®[1]
SW-1353 (Chondrosarcoma)1.524CellTiter-Glo®[1]
BCL1 (Leukemia)Good cytotoxicity24 & 48MTT Assay[2]
JVM-13 (Leukemia)Good cytotoxicity24 & 48MTT Assay[2]
Shikonin A549 (Lung Adenocarcinoma)~1-248CCK-8 Assay[3]
MDA-MB-231 (Breast Cancer)~1-248CCK-8 Assay[3]
PANC-1 (Pancreatic Cancer)~1-248CCK-8 Assay[3]
U2OS (Osteosarcoma)~1-248CCK-8 Assay[3]
MCF-7 (Breast Cancer)10.324MTT Assay[4]
SKBR-3 (Breast Cancer)15.024MTT Assay[4]
Cal78 (Chondrosarcoma)1.524CellTiter-Glo®[1]
SW-1353 (Chondrosarcoma)1.124CellTiter-Glo®[1]
Juglone MIA PaCa-2 (Pancreatic Cancer)5.2724MTT Assay[5]
SKOV3 (Ovarian Cancer)30.1324Not Specified[5]
B16F1 (Melanoma)7.4624Not Specified[5]
A549 (Lung Cancer)4.67Not SpecifiedMTT Assay[6]
NCI-H322 (Lung Cancer)Not SpecifiedNot SpecifiedMTT Assay[6]
MCF-7 (Breast Cancer)7.4348CCK-8 Assay[7]
Plumbagin MG-63 (Osteosarcoma)15.9 µg/mLNot SpecifiedMTT Assay[8]
SGC-7901 (Gastric Cancer)19.12Not SpecifiedCCK-8 Assay[9]
MKN-28 (Gastric Cancer)13.64Not SpecifiedCCK-8 Assay[9]
AGS (Gastric Cancer)10.12Not SpecifiedCCK-8 Assay[9]
Huh-7 (Hepatocellular Carcinoma)11.4912CCK-8 Assay[10]
Hep-G2 (Hepatocellular Carcinoma)16.4212CCK-8 Assay[10]
MCF-7 (Breast Cancer)2.6324Not Specified[11]
Lapachol WHCO1 (Esophageal Cancer)> Cisplatin (16.5 µM)Not SpecifiedNot Specified[12]
Breast Cancer Cell Line72.3Not SpecifiedNot Specified[13]
β-lapachone ACP02 (Gastric Adenocarcinoma)3.0 µg/mLNot SpecifiedNot Specified[14]
MCF-7 (Breast Cancer)2.2 µg/mLNot SpecifiedNot Specified[14]
HCT116 (Colon Cancer)1.9 µg/mLNot SpecifiedNot Specified[14]
HEPG2 (Hepatocellular Carcinoma)1.8 µg/mLNot SpecifiedNot Specified[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the commonly cited cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[15][16][17] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the naphthoquinone compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Naphthoquinones A->B 24h Incubation C Add MTT Reagent B->C 24-72h Treatment D Incubate (3-4h) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 F->G

MTT Assay Experimental Workflow
Resazurin Reduction Assay

The resazurin assay, also known as the AlamarBlue® assay, is a fluorescent/colorimetric assay that also measures cell viability by quantifying metabolic activity.[18][19][20][21][22] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Protocol:

  • Cell Preparation: Prepare a cell suspension and seed into a 96-well plate at an optimal density determined for the specific cell line.

  • Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for the desired exposure time.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well.[18]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[18]

  • Fluorescence/Absorbance Measurement: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm, or the absorbance at 570 nm.[18]

  • Data Analysis: Calculate cell viability relative to untreated control cells and determine the IC50 values.

Signaling Pathways in Naphthoquinone-Induced Cytotoxicity

Naphthoquinones exert their cytotoxic effects through multiple mechanisms, often culminating in the induction of apoptosis (programmed cell death). Key signaling pathways implicated in the action of this compound and its related compounds include the generation of reactive oxygen species (ROS) and the modulation of the PI3K/Akt/mTOR pathway.

ROS-Mediated Apoptosis

Shikonin, the enantiomer of alkannin, has been shown to induce apoptosis through the generation of ROS.[23][24] This leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of a caspase cascade, ultimately resulting in cell death.

PI3K/Akt/mTOR Pathway Inhibition

Acetylshikonin has been demonstrated to inhibit the proliferation of colon cancer cells by suppressing the PI3K/Akt/mTOR signaling pathway.[25] This pathway is crucial for cell growth, proliferation, and survival, and its inhibition can lead to cell cycle arrest and apoptosis.[26][27][28]

G cluster_pathway This compound/Shikonin Signaling Pathway This compound This compound/ Shikonin ROS Reactive Oxygen Species (ROS) This compound->ROS PI3K PI3K This compound->PI3K Inhibition Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition of Anti-Apoptotic Proteins Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

This compound/Shikonin-Induced Apoptosis Pathway

Conclusion

This compound and its related naphthoquinones demonstrate significant cytotoxic activity against a broad spectrum of cancer cell lines. The data presented in this guide highlight that the potency of these compounds can vary depending on the specific chemical structure, the cancer cell type, and the duration of exposure. The primary mechanisms of action involve the induction of oxidative stress and the inhibition of critical cell survival pathways, leading to apoptosis. Further research, particularly head-to-head comparative studies under standardized conditions, will be invaluable in elucidating the full therapeutic potential of this compound as an anticancer agent.

References

Cross-Validation of HPLC and Mass Spectrometry for Acetylalkannin Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Acetylalkannin, a potent naphthoquinone derivative with significant pharmacological activities, requires robust analytical methods for its determination in various matrices. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of this compound. The information presented is based on established analytical methodologies for this compound and related compounds.

The choice between HPLC and LC-MS for quantification depends on several factors, including the required sensitivity, selectivity, complexity of the sample matrix, and the intended application of the analytical method. While HPLC is a widely accessible and reliable technique, LC-MS offers superior sensitivity and specificity, which can be crucial for trace-level analysis and in complex biological samples.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC and LC-MS methods for the quantification of this compound and similar naphthoquinone compounds. These values are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

ParameterHPLC with UV-Vis DetectionLiquid Chromatography-Mass Spectrometry (LC-MS)
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mL
Limit of Quantification (LOQ) ~50-150 ng/mL~0.5-5 ng/mL
Specificity Moderate to HighVery High
Matrix Effect Low to ModerateCan be significant, often requires internal standards

Experimental Protocols

Detailed methodologies for both HPLC and LC-MS are crucial for reproducible and accurate quantification. Below are representative experimental protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

This method is suitable for the routine quality control and quantification of this compound in herbal extracts and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typical. A common gradient might start with a lower organic phase concentration and increase over the course of the analysis to elute the compound of interest.

  • Flow Rate: A flow rate of 1.0 mL/min is generally employed.[2]

  • Column Temperature: The column is typically maintained at a constant temperature, for instance, 25°C, to ensure reproducible retention times.

  • Detection: Detection is performed at a wavelength where this compound exhibits maximum absorbance, which is typically in the visible range due to its color.

  • Sample Preparation: Samples are usually dissolved in a suitable solvent, such as methanol or acetonitrile, filtered through a 0.45 µm filter, and then injected into the HPLC system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is ideal for the quantification of this compound in complex matrices such as biological fluids and for studies requiring high sensitivity.

  • Instrumentation: An LC system coupled to a mass spectrometer, often a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF).

  • Chromatographic Conditions: The LC conditions (column, mobile phase, flow rate) are often similar to those used in HPLC, but may be optimized for compatibility with the mass spectrometer.

  • Mass Spectrometry Settings:

    • Ionization Source: Electrospray ionization (ESI) is a common choice, typically operated in negative ion mode for naphthoquinones.

    • Scan Mode: For quantification, Multiple Reaction Monitoring (MRM) is the preferred mode on a triple quadrupole mass spectrometer, as it provides high selectivity and sensitivity.[3] This involves monitoring a specific precursor ion to product ion transition for this compound.

    • Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows (nebulizing and drying gas) are optimized to achieve the best signal for this compound.

  • Sample Preparation: Sample preparation for LC-MS can be more extensive to minimize matrix effects and may involve liquid-liquid extraction or solid-phase extraction (SPE). The use of an internal standard is highly recommended to correct for any variations in sample preparation and instrument response.

Visualization of Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Cross_Validation_Workflow cluster_hplc HPLC Method cluster_ms Mass Spectrometry Method hplc_dev Method Development hplc_val Method Validation (Accuracy, Precision, Linearity) hplc_dev->hplc_val hplc_sample Sample Analysis hplc_val->hplc_sample hplc_data HPLC Data hplc_sample->hplc_data compare Data Comparison (Statistical Analysis) hplc_data->compare ms_dev Method Development ms_val Method Validation (Accuracy, Precision, Linearity) ms_dev->ms_val ms_sample Sample Analysis ms_val->ms_sample ms_data MS Data ms_sample->ms_data ms_data->compare conclusion Conclusion on Method Equivalency compare->conclusion Method_Comparison cluster_hplc HPLC (UV-Vis) cluster_ms Mass Spectrometry This compound This compound Quantification hplc_pros Pros: - Cost-effective - Robust & Routine - Simpler Operation This compound->hplc_pros ms_pros Pros: - High Sensitivity - High Specificity - Structural Info This compound->ms_pros hplc_cons Cons: - Lower Sensitivity - Potential Interference ms_cons Cons: - Higher Cost - Matrix Effects - Complex Operation

References

Acetylalkannin: A Comparative Analysis Against Commercial Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Acetylalkannin, a naturally derived naphthoquinone, with established commercial anticancer drugs such as Cisplatin, Paclitaxel, and Doxorubicin. The following sections detail their comparative efficacy through in vitro cytotoxicity data, outline the experimental methodologies for key assays, and visualize their distinct mechanisms of action through signaling pathway diagrams.

Comparative In Vitro Cytotoxicity

The antitumor potential of this compound has been evaluated against various cancer cell lines, with its efficacy often compared to that of standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these comparisons. However, it is crucial to note that IC50 values can vary significantly based on experimental conditions, including the specific cell line, incubation time, and assay method used. The following tables summarize the available IC50 data for this compound and commercial anticancer drugs.

This compound
Cell Line Cancer Type IC50 (µg/mL) Incubation Time
A549Lung Carcinoma5.6 ± 0.8648 hours
Bel-7402Hepatocellular Carcinoma6.82 ± 1.548 hours
MCF-7Breast Adenocarcinoma3.04 ± 0.4448 hours
LLCLewis Lung Carcinoma2.72 ± 0.3848 hours
SihaCervical CancerDose-dependent inhibition observed24 hours
Cisplatin
Cell Line Cancer Type IC50 (µM) Incubation Time
A549Lung Carcinoma9 ± 1.6[1]Not Specified
A549Lung Carcinoma16.48[2][3]24 hours
A549Lung Carcinoma17.8 (Ad-Fhit infected)24 hours
A549Lung Carcinoma43.01 (Cisplatin-resistant)[4]Not Specified
Bel-7402Hepatocellular Carcinoma>1048 hours
MCF-7Breast AdenocarcinomaData varies significantly across studies48-72 hours
Paclitaxel
Cell Line Cancer Type IC50 (nM) Incubation Time
A549Lung Carcinoma1.35[5]48 hours
MCF-7Breast Adenocarcinoma7.5[6]24 hours
MCF-7Breast Adenocarcinoma3500 (3.5 µM)[7]Not Specified
MCF-7Breast Adenocarcinoma21,300 (21.3 µg/mL)48 hours
Doxorubicin
Cell Line Cancer Type IC50 (µM) Incubation Time
A549Lung Carcinoma> 20[8][9]24 hours
Bel-7402Hepatocellular CarcinomaNot SpecifiedNot Specified
MCF-7Breast Adenocarcinoma2.50 ± 1.76[8]24 hours
MCF-7Breast Adenocarcinoma0.7 (700 nM) (Doxorubicin-resistant)Not Specified

Note: The variability in reported IC50 values for commercial drugs across different studies highlights the importance of direct comparative studies under identical experimental conditions.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and commercial anticancer drugs.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Drug Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound, Cisplatin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through at least one laser. In cancer research, it is commonly used to determine the distribution of cells in different phases of the cell cycle.

Principle: A fluorescent dye, such as Propidium Iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol Outline:

  • Cell Culture and Treatment: Culture cells and treat them with the desired compounds for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure. This step is crucial for allowing the DNA dye to enter the nucleus.

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.

  • Data Interpretation: Generate a histogram of DNA content versus cell count. The different peaks in the histogram correspond to the G0/G1, S, and G2/M phases of the cell cycle, allowing for the quantification of the percentage of cells in each phase.

Western Blotting for Protein Expression Analysis

Western blotting is a widely used technique to detect specific proteins in a sample. It can be used to investigate the effect of a drug on the expression levels of proteins involved in specific signaling pathways.

Protocol Outline:

  • Protein Extraction: Lyse the treated and untreated cells to extract the total protein content.

  • Protein Quantification: Determine the protein concentration in each sample using a protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific binding of antibodies.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., ATM, p-ATM).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).

  • Analysis: Capture the signal using an imaging system and analyze the band intensities to determine the relative expression levels of the target protein.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the compared commercial anticancer drugs.

experimental_workflow cluster_invitro In Vitro Studies A Cancer Cell Lines (e.g., A549, MCF-7) B Drug Treatment (this compound vs. Commercial Drugs) A->B C MTT Assay B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Western Blot B->E F IC50 Determination C->F G Cell Cycle Arrest Analysis D->G H Protein Expression Analysis E->H

General Experimental Workflow for In Vitro Anticancer Drug Screening.
This compound: Targeting the ATM/DDR Pathway

This compound has been shown to inhibit the Ataxia Telangiectasia Mutated (ATM) protein, a key kinase in the DNA Damage Response (DDR) pathway. By targeting ATM, this compound can sensitize cancer cells to DNA-damaging agents like cisplatin.[10]

Acetylalkannin_Pathway cluster_cell Cancer Cell DNA_Damage DNA Damage (e.g., from Cisplatin) ATM ATM DNA_Damage->ATM activates DDR DNA Damage Response (DDR) ATM->DDR initiates Apoptosis Apoptosis ATM->Apoptosis Cell_Survival Cell Survival & Chemoresistance DDR->Cell_Survival This compound This compound This compound->ATM inhibits This compound->ATM

This compound inhibits the ATM-mediated DNA Damage Response pathway.
Cisplatin: DNA Damage and Apoptosis Induction

Cisplatin is a platinum-based chemotherapy drug that exerts its anticancer effects primarily by inducing DNA damage, which subsequently leads to apoptosis.

Cisplatin_Pathway cluster_cell Cancer Cell Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA enters nucleus and binds DNA_Adducts DNA Adducts & Cross-links DNA->DNA_Adducts Replication_Block Replication & Transcription Block DNA_Adducts->Replication_Block DDR_Activation DNA Damage Response (DDR) Activation Replication_Block->DDR_Activation Apoptosis Apoptosis DDR_Activation->Apoptosis triggers

Cisplatin induces apoptosis through DNA damage and replication block.
Paclitaxel: Microtubule Stabilization and Mitotic Arrest

Paclitaxel belongs to the taxane class of anticancer drugs. Its primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent cell death.

Paclitaxel_Pathway cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules binds to β-tubulin subunit Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Tubulin Tubulin Dimers Tubulin->Microtubules polymerization Microtubules->Tubulin depolymerization Microtubules->Stabilization Mitotic_Spindle Dysfunctional Mitotic Spindle Stabilization->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis.
Doxorubicin: Topoisomerase II Inhibition and ROS Generation

Doxorubicin is an anthracycline antibiotic with broad-spectrum anticancer activity. It has a dual mechanism of action, involving the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS).

Doxorubicin_Pathway cluster_cell Cancer Cell Doxorubicin Doxorubicin DNA Nuclear DNA Doxorubicin->DNA intercalates Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II inhibits ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation induces DNA_Intercalation DNA Intercalation DNA->DNA_Intercalation Topo_II_Complex Dox-DNA-Topo II Complex Topoisomerase_II->Topo_II_Complex DNA_Intercalation->Topo_II_Complex DNA_Strand_Breaks DNA Strand Breaks Topo_II_Complex->DNA_Strand_Breaks Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis Cellular_Damage Cellular Damage (Lipids, Proteins) ROS_Generation->Cellular_Damage Cellular_Damage->Apoptosis

Doxorubicin's dual mechanism: Topoisomerase II inhibition and ROS generation.

References

Validating the Anti-inflammatory Effects of Naphthoquinones: A Comparative Analysis of Acetylalkannin Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory properties of acetylalkannin and its related naphthoquinone compounds, alkannin and shikonin, based on available preclinical data from animal models. This document synthesizes experimental findings, details methodologies, and visualizes key biological pathways to support further investigation and development of this class of compounds.

While specific in-vivo anti-inflammatory data for this compound is limited in the reviewed literature, extensive research on its parent compounds, alkannin and its enantiomer shikonin, as well as the related compound acetylshikonin, provides a strong basis for understanding its potential efficacy. These compounds, all belonging to the naphthoquinone class, have demonstrated notable anti-inflammatory activity across various animal models.

Comparative Efficacy of Naphthoquinones

Studies directly comparing the anti-inflammatory potency of alkannin, shikonin, and acetylshikonin suggest that their effects are largely comparable. Research on cotton pellet-induced granuloma formation in rats indicated that all three compounds produced a dose-dependent acceleration of granulation tissue proliferation, with similar potency at identical doses[1]. This suggests that neither the stereoisomerism (R-type for shikonin and S-type for alkannin) nor the acetylation of the side-chain hydroxyl group significantly alters this particular biological activity[1].

Further comparative studies on the inhibitory effects on increased capillary permeability and thermal edema in rats, using phenylbutazone as a positive control, showed no significant difference in the anti-inflammatory activity between the enantiomers shikonin and alkannin[2].

While direct comparisons with this compound are not available, the existing data on closely related compounds strongly supports its potential as an anti-inflammatory agent. The following sections detail the experimental models and potential mechanisms of action for this class of compounds.

Quantitative Comparison of Anti-inflammatory Effects

The following table summarizes the quantitative data from studies evaluating the anti-inflammatory effects of naphthoquinones and a comparator compound in various animal models.

CompoundAnimal ModelAssayDosageEffectReference
Shikonin RatsIncreased Capillary PermeabilityNot SpecifiedInhibitory Effect[2]
RatsThermal EdemaNot SpecifiedInhibitory Effect[2]
RatsCotton Pellet-Induced GranulomaDose-dependentAcceleration of Granulation Tissue Proliferation[1]
Alkannin RatsIncreased Capillary PermeabilityNot SpecifiedInhibitory Effect[2]
RatsThermal EdemaNot SpecifiedInhibitory Effect[2]
RatsCotton Pellet-Induced GranulomaDose-dependentAcceleration of Granulation Tissue Proliferation[1]
Acetylshikonin RatsCotton Pellet-Induced GranulomaDose-dependentAcceleration of Granulation Tissue Proliferation[1]
Phenylbutazone RatsIncreased Capillary PermeabilityNot SpecifiedPositive Control[2]
RatsThermal EdemaNot SpecifiedPositive Control[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on standard animal models used to assess anti-inflammatory activity.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.[3][4]

  • Animals: Wistar or Sprague-Dawley rats (150-200g) are typically used[3][5].

  • Groups: Animals are divided into control, standard drug (e.g., indomethacin), and test compound groups[5].

  • Administration: The test compound or vehicle is administered orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), a 1% carrageenan solution (0.1 mL) is injected into the sub-plantar region of the rat's hind paw[5].

  • Measurement: Paw volume or thickness is measured at various time points post-carrageenan injection using a plethysmometer or calipers[5].

  • Analysis: The percentage inhibition of edema is calculated by comparing the change in paw volume in the treated groups to the control group.

Cotton Pellet-Induced Granuloma in Rats

This model is used to assess the chronic anti-inflammatory effects of a compound.

  • Animals: Rats are anesthetized.

  • Implantation: Sterilized cotton pellets (e.g., 50 mg) are implanted subcutaneously in the axilla or groin region.

  • Treatment: The test compound is administered daily for a set period (e.g., 7 days).

  • Explantation and Measurement: On the final day, the animals are euthanized, and the granulomas are excised, dried, and weighed.

  • Analysis: The difference in the dry weight of the granulomas between the treated and control groups indicates the anti-inflammatory activity.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of phytochemicals, including naphthoquinones, are often attributed to their modulation of key signaling pathways involved in the inflammatory response.[6][7] These pathways regulate the production of inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6), prostaglandins, and nitric oxide.[6][8][9]

A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) This compound This compound (and analogs) This compound->IKK Inhibits IkB_NFkB IκBα-NF-κB Complex NFkB_n->Genes Induces Transcription

Figure 1: A simplified diagram of the NF-κB signaling pathway, a potential target for the anti-inflammatory action of this compound and its analogs.

Experimental Workflow for Anti-inflammatory Drug Discovery

The process of validating a potential anti-inflammatory compound involves a series of in-vitro and in-vivo experiments.

Experimental_Workflow start Start: Compound Identification invitro In-vitro Screening (e.g., Cytokine release assays, COX inhibition) start->invitro acute Acute In-vivo Models (e.g., Carrageenan-induced paw edema) invitro->acute Promising Results chronic Chronic In-vivo Models (e.g., Cotton pellet granuloma, Adjuvant-induced arthritis) acute->chronic Efficacy Confirmed mechanism Mechanism of Action Studies (e.g., Western blot for signaling proteins, Histopathology) chronic->mechanism toxicology Toxicology and Safety Studies mechanism->toxicology preclinical Preclinical Candidate Selection toxicology->preclinical

Figure 2: A generalized experimental workflow for the preclinical evaluation of novel anti-inflammatory compounds.

References

Assessing the Antigenotoxic Potential of Acetylalkannin Compared to Shikonin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikonin and its derivative, Acetylalkannin, are naphthoquinones derived from the roots of plants from the Boraginaceae family, such as Lithospermum erythrorhizon.[1] While both compounds are recognized for their diverse pharmacological activities, including anticancer and anti-inflammatory properties, their potential to protect genetic material from damage—their antigenotoxic capacity—is of growing interest.[1][2] This guide provides an objective comparison of the antigenotoxic potential of this compound and Shikonin, supported by experimental data, to aid researchers in drug development and toxicological studies. A key finding from comparative studies is that this compound (ASH) is less cytotoxic to normal cells than Shikonin (SH) and exhibits a comparable, in some cases superior, antigenotoxic potential.[1][3]

Comparative Analysis of Antigenotoxic Performance

The antigenotoxic effects of this compound and Shikonin have been evaluated against various genotoxic agents using multiple assays. The data reveals nuanced differences in their protective capabilities, often dependent on the type of genotoxin and the experimental conditions.

Performance Against Specific Genotoxins

A pivotal in vitro study provides a direct comparison of this compound and Shikonin against three genotoxins using the micronucleus test on V79 hamster lung cells.[1][4] The results are summarized below.

Table 1: Antigenotoxicity in the In Vitro Micronucleus Test [1][4]

GenotoxinCompoundOutcomeKey Findings
Cyclophosphamide (CPA) (an indirect-acting genotoxin requiring metabolic activation)This compound (ASH) Antigenotoxic Showed protective effects against CPA-induced genotoxicity.
Shikonin (SH) No Activity Did not exhibit antigenotoxic potential against CPA.
Ethyl Methanesulfonate (EMS) (a direct-acting alkylating agent)This compound (ASH) Pro-genotoxic Increased the genotoxicity induced by EMS.
Shikonin (SH) No Effect Showed no significant effect on EMS-induced genotoxicity.
Clinafloxacin (CLFX) (a fluoroquinolone antibiotic)This compound (ASH) Antigenotoxic Decreased the genotoxicity of CLFX in both pretreatment and simultaneous treatment protocols.
Shikonin (SH) Antigenotoxic Decreased the genotoxicity of CLFX in both pretreatment and simultaneous treatment protocols.

Further studies using the bacterial umu-test, which measures the induction of the SOS DNA repair system, provide additional insights into their antigenotoxic spectrum.

Table 2: Antigenotoxicity in the umu-Test [5][6]

GenotoxinCompoundOutcomeKey Findings
2-Aminoanthracene (2-AA) (requires metabolic activation)This compound (ACS) Antigenotoxic Reduced 2-AA genotoxicity by approximately 60%.[6]
Shikonin (SH) Antigenotoxic Reduced 2-AA genotoxicity by approximately 60%.[6]
4-Nitroquinoline Oxide (4-NQO) (direct-acting genotoxin)This compound (ACS) No Effect Had no effect on 4-NQO induced genotoxicity.[5][6]
Shikonin (SH) No Effect Had no effect on 4-NQO induced genotoxicity.[5][6]
Cytotoxicity Profile

A crucial aspect of a compound's potential as a protective agent is its own toxicity to healthy cells. This compound has consistently demonstrated lower cytotoxicity than Shikonin in normal cell lines.

Table 3: Comparative Cytotoxicity in V79 Cells [7]

AssayEC50 (mg/L) for Shikonin (SH)EC50 (mg/L) for this compound (ASH)Implication
LDH Assay 0.180.49ASH is ~2.7 times less cytotoxic
MTT Assay 0.401.16ASH is ~2.9 times less cytotoxic
NRU Assay 0.601.32ASH is ~2.2 times less cytotoxic

EC50: Half-maximal effective concentration. A higher EC50 value indicates lower cytotoxicity.

Mechanisms of Action and Signaling Pathways

The antigenotoxic effects of these compounds are closely linked to their ability to modulate cellular stress responses and DNA repair pathways. However, they can also exhibit pro-oxidant and DNA-damaging activities, particularly in cancer cells, highlighting a context-dependent dual role.

Shikonin: Antioxidant and DNA Damage Response

Shikonin has been shown to protect against oxidative stress-induced damage by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[8][9] This pathway is a primary regulator of endogenous antioxidant defenses. Activation of Nrf2 leads to the transcription of numerous cytoprotective genes, including those for antioxidant enzymes that neutralize reactive oxygen species (ROS), thereby mitigating DNA damage.[9]

Conversely, in cancer cells, Shikonin can act as a pro-oxidant, increasing intracellular ROS, leading to DNA damage and apoptosis.[10][11] Studies using the Comet assay have shown that Shikonin can induce DNA damage, particularly when combined with chemotherapeutic agents, by inhibiting the DNA Damage Response (DDR) regulators ATM and ATR.[3][12]

Shikonin_Nrf2_Pathway cluster_stress Cellular Stress cluster_shikonin Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., from Genotoxins, H2O2) Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 Induces Shikonin Shikonin Shikonin->Nrf2_Keap1 Induces Keap1 Keap1 Nrf2_Keap1->Keap1 Represses Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Protection Cellular Protection (Reduced DNA Damage) Antioxidant_Genes->Protection Leads to Acetylalkannin_ATM_Pathway cluster_damage DNA Damage Induction cluster_this compound Intervention cluster_pathway DNA Damage Response (DDR) Pathway Genotoxin Genotoxin (e.g., Cisplatin) DNA_Damage DNA Damage (Double-Strand Breaks) Genotoxin->DNA_Damage This compound This compound ATM ATM Kinase This compound->ATM Inhibits DNA_Damage->ATM Activates DDR_Signaling Downstream DDR Signaling (e.g., CHK2, p53) ATM->DDR_Signaling Phosphorylates Repair DNA Repair & Cell Cycle Arrest DDR_Signaling->Repair Apoptosis Apoptosis DDR_Signaling->Apoptosis Leads to (if damage is severe) Antigenotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_assay Phase 3: Assay & Analysis cluster_conclusion Phase 4: Conclusion A Select Test System (e.g., V79 cells, S. typhimurium) B Prepare Test Compounds (ASH, SH) & Genotoxin A->B C Treatment Groups: 1. Negative Control (Vehicle) 2. Positive Control (Genotoxin) 3. Test Compound Alone 4. Test Compound + Genotoxin B->C D Incubate under controlled conditions (with/without S9 metabolic activation) C->D E Perform Genotoxicity Assay (e.g., Micronucleus, Comet, Ames) D->E F Data Acquisition (e.g., Scoring micronuclei, Measuring comet tails) E->F G Statistical Analysis F->G H Assess Antigenotoxicity: Compare Group 4 vs Group 2 G->H I Assess Genotoxicity: Compare Group 3 vs Group 1 G->I

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Acetylalkannin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Research Professionals

This document provides comprehensive, step-by-step guidance for the proper and safe disposal of Acetylalkannin, a naphthoquinone derivative. Given its potential cytotoxic and antimicrobial properties, adherence to strict safety and environmental protocols is paramount. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing occupational exposure and environmental contamination.

I. Personal Protective Equipment (PPE) and Safety Precautions

All handling and disposal procedures for this compound must be conducted while wearing appropriate Personal Protective Equipment (PPE). The following table summarizes the required PPE and safety measures to be observed.

Item Specification Purpose Citation
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact. Contaminated gloves must be disposed of as hazardous waste.[1][2]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or dust.[1][3]
Lab Coat A buttoned, full-length lab coat.To protect skin and clothing from contamination.[1]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling powders or creating aerosols.To prevent inhalation of the compound.[1]
Work Area All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.To minimize inhalation exposure and contain any spills.[4]

II. This compound Disposal Workflow

The following diagram outlines the logical workflow for the safe disposal of this compound waste.

Acetylalkannin_Disposal_Workflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal_path Disposal Path start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe 1. Safety First segregate Segregate Waste at Source ppe->segregate 2. Isolate label_waste Label Waste Container Clearly segregate->label_waste 3. Identify storage Store in a Designated Hazardous Waste Area label_waste->storage 4. Secure contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs 5. Authorize pickup Arrange for Professional Waste Pickup contact_ehs->pickup 6. Schedule end End: Proper Disposal by Certified Vendor pickup->end 7. Complete

Caption: Logical workflow for the proper disposal of this compound.

III. Step-by-Step Disposal Procedures

The following procedures provide detailed, actionable steps for the safe disposal of various forms of this compound waste. As a naphthoquinone derivative with potential cytotoxic properties, all waste must be treated as hazardous.

A. Solid this compound Waste (e.g., pure compound, contaminated materials)

  • Segregation: At the point of generation, carefully place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. This includes unused or expired pure compounds, as well as contaminated items such as weighing boats, filter papers, and disposable labware.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. Ensure it is segregated from incompatible materials.

  • Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of solid this compound waste in regular trash.[2][3]

B. Liquid this compound Waste (e.g., solutions, rinsates)

  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.

  • Container Labeling: Clearly label the liquid waste container with "Hazardous Waste," "this compound," and the approximate concentration and solvent(s) used.

  • Storage: Store the sealed container in a secondary containment bin within a designated hazardous waste storage area.

  • Disposal: Arrange for disposal through your institution's EHS department. Do not pour liquid this compound waste down the drain.[4]

C. Contaminated Labware (e.g., glassware)

  • Decontamination: Whenever possible, decontaminate reusable glassware. A triple rinse with a suitable solvent (one in which this compound is soluble) is a common practice.

  • Rinsate Collection: Collect all rinsate from the decontamination process as hazardous liquid waste and dispose of it according to the procedure outlined in section B.

  • Disposal of Cleaned Labware: Once thoroughly decontaminated, the glassware can be washed and reused. If disposal is necessary, it can typically be discarded as regular laboratory glassware waste after decontamination.

D. Spill Cleanup

  • Evacuate and Secure: In the event of a spill, evacuate non-essential personnel from the area and ensure the area is well-ventilated.

  • Containment: For liquid spills, use an absorbent material from a chemical spill kit to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Cleanup: Clean the affected area with a suitable solvent and then with soap and water.

  • Waste Disposal: All materials used for spill cleanup (absorbent pads, contaminated gloves, etc.) must be collected and disposed of as solid hazardous waste (see section A).[1][5]

IV. Experimental Protocols for Decontamination

Protocol for Surface Decontamination:

  • Preparation: Ensure you are wearing the appropriate PPE as outlined in the table above.

  • Initial Wipe: Using a disposable wipe dampened with a solvent known to dissolve this compound, wipe the contaminated surface from the outer edge inward to prevent spreading.

  • Detergent Wash: Prepare a solution of laboratory-grade detergent and water. With a new disposable wipe, wash the surface thoroughly.

  • Rinse: Using a third disposable wipe dampened with water, rinse the surface to remove any residual detergent.

  • Final Dry: Dry the surface with a clean, dry wipe.

  • Waste Disposal: All used wipes must be disposed of as solid hazardous waste.

Disclaimer: The information provided is based on general principles of laboratory safety and hazardous waste management. It is imperative to consult your institution's specific safety protocols and Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities. Always refer to the Safety Data Sheet (SDS) for any chemical before handling and disposal. If a specific SDS for this compound is unavailable, treat it with the precautions required for a potentially cytotoxic and hazardous compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Acetylalkannin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Acetylalkannin. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Equipment Purpose
Primary Protection (Always Required) Chemical-resistant gloves (Nitrile or Neoprene)Prevents skin contact with the compound.
Safety glasses with side shields or gogglesProtects eyes from splashes or aerosols.
Laboratory coatProvides a barrier against accidental spills on clothing.
Secondary Protection (Task-Dependent) Face shieldOffers additional protection for the face and eyes during procedures with a high risk of splashing.
Respiratory Protection (e.g., N95 or higher)Recommended when handling the powder form to prevent inhalation of airborne particles.
Full Body Protection (High-Risk Scenarios) Chemical-resistant apron or suitNecessary for large-scale operations or when there is a significant risk of extensive exposure.
Chemical-resistant bootsProtects feet from spills.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and experimental success.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8°C.

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and any relevant hazard warnings.

Handling and Preparation of Solutions
  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure to vapors or dust.

  • Weighing: When weighing the solid form, use a balance inside a fume hood or a ventilated enclosure to prevent inhalation of the powder.

  • Dissolving: this compound is soluble in solvents such as Methanol, Ethyl Acetate, DMSO, and Acetonitrile[1]. When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.

Experimental Use
  • Containment: During experimental procedures, use appropriate containment measures, such as sealed containers or closed systems, to prevent the release of the substance.

  • Avoid Aerosolization: Take care to avoid procedures that may generate aerosols.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Segregate all this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, from other laboratory waste streams.

  • Waste Containers: Use clearly labeled, leak-proof containers for the collection of this compound waste.

  • Disposal Method: Dispose of this compound waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.

Quantitative Data Summary

Property Value Source
CAS Number 34232-27-4MedchemExpress.com[2], PubChem
Molecular Formula C18H18O6PubChem
Molecular Weight 330.34 g/mol PubChem
Storage Temperature 2-8°CPush Bio-technology[1]
Solubility Methanol, Ethyl Acetate, DMSO, AcetonitrilePush Bio-technology[1]

Experimental Protocols

While specific experimental designs will vary, the following provides a general methodology for working with this compound in a cell culture-based assay, synthesized from published research.

General Cell Culture Protocol
  • Cell Seeding: Plate cells in an appropriate culture vessel and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Treatment: Dilute the this compound stock solution to the desired final concentrations in the cell culture medium. Remove the old medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells with the treatment for the desired period.

  • Analysis: Following incubation, perform the desired downstream analysis, such as cell viability assays, protein extraction for western blotting, or RNA isolation for gene expression analysis.

Visual Workflow

The following diagram illustrates the key stages of the handling and disposal workflow for this compound.

Acetylalkannin_Workflow cluster_Handling Handling Workflow cluster_Disposal Disposal Workflow Receiving Receiving and Inspection Storage Secure Storage (2-8°C) Receiving->Storage Store Securely Preparation Solution Preparation (in Fume Hood) Storage->Preparation Retrieve for Use Experiment Experimental Use Preparation->Experiment Use in Experiment Waste_Collection Waste Segregation and Collection Experiment->Waste_Collection Generate Waste Waste_Storage Temporary Waste Storage Waste_Collection->Waste_Storage EHS_Contact Contact EHS for Pickup Waste_Storage->EHS_Contact Waste_Disposal Hazardous Waste Disposal EHS_Contact->Waste_Disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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